1,4-Piperidinedicarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
piperidine-1,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)5-1-3-8(4-2-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
IIKFXOLJMNWWCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Piperidinedicarboxylic Acid
Foreword: Navigating the Data Landscape
1,4-Piperidinedicarboxylic acid is a bifunctional scaffold of significant interest in medicinal chemistry, combining the conformational rigidity of a piperidine ring with the versatile reactivity of two carboxylic acid groups. It serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. However, comprehensive experimental data for the parent compound is sparse in publicly accessible literature, as it is often synthesized and utilized with protective groups on the nitrogen or as a mono-ester. This guide, therefore, adopts a field-proven scientific approach: we will construct a detailed physicochemical profile by integrating data from its closest and most relevant analogs—notably piperidine-4-carboxylic acid (isonipecotic acid) and various N-substituted derivatives of the title compound. This methodology allows us to provide robust, actionable insights for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Elucidation
The foundational step in any chemical analysis is the precise identification of the molecule. 1,4-Piperidinedicarboxylic acid's structure presents a unique combination of a secondary amine within a heterocyclic ring and two acidic functional groups, which dictates its chemical behavior.
-
IUPAC Name: Piperidine-1,4-dicarboxylic acid
-
Synonyms: 1,4-Dicarboxypiperidine
-
Molecular Formula: C₇H₁₁NO₄
-
Molecular Weight: 173.17 g/mol
-
CAS Number: While the parent compound is not widely cataloged, its derivatives are, such as Piperidine-1,4-dicarboxylic acid monobenzyl ester (CAS No: 10314-98-4).[1]
The structure is characterized by a piperidine ring with carboxylic acid groups at the 1 (nitrogen) and 4 (carbon) positions. This arrangement makes it an N-carboxyamino acid, a class of compounds with distinct properties.
Core Physicochemical Properties: A Data-Driven Summary
The therapeutic efficacy and developability of a molecule are intrinsically linked to its physicochemical properties. The table below summarizes key parameters, compiled from experimental data of close analogs and expert predictions for the parent compound.
| Property | Value / Range | Remarks and Key Analogs |
| Physical Form | White to off-white solid | Expected based on analogs like isonipecotic acid and N-protected derivatives.[1][2] |
| Melting Point (°C) | > 300 (Decomposes) | Predicted. Isonipecotic acid (piperidine-4-carboxylic acid) has a very high melting point (336 °C), reflecting strong intermolecular hydrogen bonding and zwitterionic character.[3][4] N-acylated derivatives have significantly lower melting points (e.g., 1-Acetylpiperidine-4-carboxylic acid: 180-184 °C).[2] |
| Aqueous Solubility | Soluble | Expected to be soluble in water due to the presence of two carboxylic acid groups and a basic nitrogen, which allow for salt formation and hydrogen bonding. The related cis-Piperidine-2,3-dicarboxylic acid is soluble up to 100 mM in water.[5] |
| pKa (Predicted) | pKa₁: ~2.2pKa₂: ~4.5pKa₃: ~10.8 | Predicted based on functional groups. pKa₁ and pKa₂ correspond to the two carboxylic acids. pKa₃ corresponds to the protonated piperidinium ion. These values dictate the molecule's charge state at different physiological pHs. |
| LogP / LogD₇.₄ | LogP: -1 to -3 (Calculated)LogD₇.₄: < -3 | Highly hydrophilic. The calculated XLogP3 for the closely related 1,4'-Bipiperidine-1'-carboxylic acid is -1.[6] At pH 7.4, the molecule will be predominantly deprotonated and highly charged, leading to a very low distribution coefficient (LogD). |
Spectroscopic Signature for Structural Verification
Confirming the identity and purity of 1,4-Piperidinedicarboxylic acid requires a multi-faceted spectroscopic approach. Below are the expected spectral characteristics.
¹H NMR Spectroscopy
-
Carboxylic Acid Protons (2H): A very broad singlet, typically > 10 ppm, which may be exchangeable with D₂O.
-
Piperidine Ring Protons (9H): Complex multiplets between ~1.5 and ~3.5 ppm. The protons adjacent to the nitrogen (C2-H, C6-H) and the proton on the carbon bearing the carboxylic acid (C4-H) will be the most deshielded within this range.
¹³C NMR Spectroscopy
-
Carbonyl Carbons (2C): Two signals in the range of 170-185 ppm.
-
Piperidine Ring Carbons (5C): Signals typically between 25-60 ppm. The carbons attached to heteroatoms (C2, C6, C4) will be further downfield.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C-N Stretch: A moderate absorption in the 1000-1250 cm⁻¹ region.
-
N-H Bend (if protonated): A band around 1550-1650 cm⁻¹.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): In positive mode, the expected [M+H]⁺ ion would be at m/z 174.07. In negative mode, the [M-H]⁻ ion would be at m/z 172.06. Fragmentation would likely involve the loss of CO₂ (44 Da) and H₂O (18 Da).
Authoritative Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols outline the standard procedures for determining the critical physicochemical properties of 1,4-Piperidinedicarboxylic acid.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is the gold-standard method for accurately determining acid dissociation constants (pKa).[7] It measures the change in pH of a solution upon the incremental addition of a titrant, allowing for the identification of buffer regions and equivalence points corresponding to each ionizable group.[8][9]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy.[8]
-
Sample Preparation: Accurately weigh and dissolve a sample of 1,4-piperidinedicarboxylic acid in degassed, deionized water to create a solution of known concentration (e.g., 1-10 mM).[8]
-
Initial Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to the sample solution to lower the pH to ~1.5, ensuring all functional groups are fully protonated.
-
Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer.[8] Incrementally add a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition. Allow the pH to stabilize before each reading.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points for each proton dissociation. The first and second derivatives of the titration curve can be used to precisely locate the equivalence points.
Scientist's Note: For a triprotic system like this, three equivalence points will be observed. The pKa values correspond to the pH at 0.5, 1.5, and 2.5 equivalents of added base.
Protocol: Determination of Thermodynamic Solubility via Shake-Flask Method
Rationale: The shake-flask method is the definitive technique for measuring thermodynamic solubility, representing the true equilibrium concentration of a compound in a solvent.[10] This is critical for predicting oral absorption and ensuring valid concentrations in biological assays.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 1,4-piperidinedicarboxylic acid to several vials containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4).[10] The excess solid ensures that saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand, then centrifuge or filter the samples to separate the undissolved solid from the saturated solution.[13]
-
Quantification: Accurately dilute an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[13]
-
Calculation: Calculate the original solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Protocol: Determination of LogD₇.₄ via Shake-Flask Method
Rationale: The distribution coefficient (LogD) at physiological pH (7.4) is a critical predictor of a drug's membrane permeability and overall ADME properties.[14] The shake-flask method provides the most reliable experimental value.[15]
Step-by-Step Methodology:
-
Phase Saturation: Prepare two phases: n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This pre-saturation is crucial for accurate results.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS).
-
Partitioning: In a vial, combine a known volume of the aqueous sample solution with a known volume of the organic phase (pre-saturated n-octanol). The volume ratio can be adjusted based on the expected LogD.[16]
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[14]
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and n-octanol layers.[14]
-
Analysis: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_aq) and organic (C_oct) phases using LC-MS.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD = log₁₀(C_oct / C_aq).[15]
Sources
- 1. Piperidine-1,4-dicarboxylic acid monobenzyl ester | 10314-98-4 [sigmaaldrich.com]
- 2. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]
- 3. 1,4-Piperidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester | C16H27N2O6- | CID 6978773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. piperidine-4-carboxylic acid [stenutz.eu]
- 5. 2,3 cis-Piperidine dicarboxylic acid [sigmaaldrich.com]
- 6. 1,4'-Bipiperidine-1'-carboxylic acid | C11H20N2O2 | CID 11367848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. sciepub.com [sciepub.com]
- 10. who.int [who.int]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. enamine.net [enamine.net]
- 14. Shake Flask LogD | Domainex [domainex.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
A Technical Guide to the Solubility of 1,4-Piperidinedicarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in a Development Context
The structure of 1,4-piperidinedicarboxylic acid, featuring a saturated heterocyclic piperidine ring and two carboxylic acid moieties, imparts a unique combination of polarity, rigidity, and hydrogen-bonding capabilities. These features make it an attractive scaffold in drug design. However, they also present challenges for solubility. In drug development, solubility is not merely a physical constant; it is a critical parameter that dictates everything from the feasibility of a synthetic route to the ultimate bioavailability of a drug candidate.[1][2] Poor solubility can lead to low reaction yields, difficulties in purification, and challenges in formulating a stable and effective dosage form. Therefore, a priori knowledge of a compound's solubility profile is essential for efficient and successful research and development.[2]
Physicochemical Profile and Structural Analysis
To understand the solubility of 1,4-piperidinedicarboxylic acid, one must first analyze its molecular structure and resulting physicochemical properties.
-
Structure: The molecule contains a non-polar aliphatic ring (the piperidine backbone) and two highly polar carboxylic acid groups at the 1 and 4 positions.
-
Zwitterionic Potential: In solution, particularly in polar environments, the molecule can exist as a zwitterion, where the piperidine nitrogen is protonated (pKa ~10-11) and one or both carboxylic acid groups are deprotonated (pKa ~2-4). This dual ionic character significantly influences its interaction with solvents.
-
Hydrogen Bonding: The molecule is both a strong hydrogen bond donor (from the carboxylic acid protons) and a hydrogen bond acceptor (at the carboxylic acid carbonyl oxygens and the piperidine nitrogen).
-
High Polarity: The presence of two COOH groups and a nitrogen atom makes this a highly polar molecule with a large dipole moment. This polarity is a dominant factor in its solubility behavior.
These characteristics suggest that strong intermolecular forces (solute-solute interactions) in the solid state, such as hydrogen bonding and ionic interactions, must be overcome by strong solute-solvent interactions for dissolution to occur.
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" provides a foundational guideline for predicting solubility.[3] Polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. Based on the highly polar and zwitterionic nature of 1,4-piperidinedicarboxylic acid, we can predict its general solubility behavior across different classes of organic solvents.
The following table summarizes the predicted solubility profile. This profile is derived from first principles and by analogy to similarly structured molecules like nicotinic acid and piperidine itself.[4][5]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have large dipole moments and can effectively solvate both the cationic (piperidine nitrogen) and anionic (carboxylate) portions of the zwitterion. DMSO is an excellent hydrogen bond acceptor.[4][6] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Alcohols can act as both hydrogen bond donors and acceptors. However, their polarity is lower than DMSO, and their hydrocarbon chains may have unfavorable interactions with the highly polar solute, limiting overall solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Very Low / Insoluble | These solvents have low polarity and are not effective at disrupting the strong intermolecular hydrogen bonding and ionic forces of the solute's crystal lattice. |
| Ketones | Acetone | Low | Acetone is more polar than ethers but is a weaker hydrogen bond acceptor than DMSO and lacks hydrogen bond donating ability, making it a relatively poor solvent for this molecule.[4] |
| Hydrocarbons | Hexane, Toluene | Insoluble | These non-polar solvents cannot overcome the strong solute-solute interactions. The energy cost of creating a cavity for the polar solute is too high. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | While slightly polar, these solvents are poor hydrogen bonders and are ineffective at dissolving highly polar, zwitterionic compounds. |
Experimental Protocol: Quantitative Determination of Equilibrium Solubility
The following protocol describes the isothermal shake-flask method , which is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] It is designed to be a self-validating system when followed rigorously.
Materials and Equipment
-
1,4-Piperidinedicarboxylic acid (purity ≥98%)
-
HPLC-grade organic solvents
-
Analytical balance (4-decimal place)
-
2-4 mL glass vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge capable of holding the vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Calibrated pipettes and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 10-20 mg of 1,4-piperidinedicarboxylic acid into a glass vial. The key is to add an amount that will not fully dissolve, ensuring an excess of solid remains.
-
Precisely add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial.[7]
-
Prepare each solvent in triplicate for statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a moderate speed (e.g., 200 rpm) for a minimum of 24 hours. Causality: This step is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of solubility (kinetic solubility).[2]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand at the same constant temperature for 2-4 hours to allow the excess solid to settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes. Causality: Any undissolved solid carried over will dissolve upon dilution, leading to an overestimation of solubility. This step is a critical quality control measure.[8]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to saturate the filter membrane.
-
Accurately perform a serial dilution of the filtered saturate with the appropriate mobile phase to bring the concentration into the linear range of the HPLC calibration curve.[8]
-
-
Quantification by HPLC-UV:
-
Prepare a multi-point calibration curve (typically 5-6 standards) of 1,4-piperidinedicarboxylic acid in the mobile phase. The curve must bracket the expected concentration of the diluted samples.
-
Analyze the diluted samples via HPLC.
-
Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.
-
-
Final Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mmol/L.
-
Visual Workflow for Solubility Determination
Caption: Workflow for the experimental determination of equilibrium solubility.
Visualizing Solute-Solvent Interactions
The solubility process is governed by the balance of intermolecular forces. The following diagram illustrates the key interactions that must be considered.
Caption: Intermolecular forces governing the process of dissolution.
For dissolution to occur, the energy gained from favorable solute-solvent interactions must be sufficient to overcome the energy penalties of breaking solute-solute and solvent-solvent interactions.
Conclusion
While quantitative solubility data for 1,4-piperidinedicarboxylic acid in organic solvents is sparse in the literature, a robust prediction of its behavior can be made based on its highly polar and zwitterionic structure. It is expected to be most soluble in polar aprotic solvents like DMSO and sparingly soluble in alcohols, with very low solubility in nonpolar media. For researchers requiring precise data for process development, reaction optimization, or formulation, the isothermal equilibrium shake-flask method detailed in this guide provides a reliable and accurate pathway to generating high-quality, quantitative solubility profiles.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]
-
University of Babylon. (n.d.). Solubility test for Organic Compounds. Available at: [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
SciTechnol. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Available at: [Link]
-
Reddit. (2023). Which solvent would be suitable to solubilize this compound? Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. Available at: [Link]
-
Elsevier. (2011). Author's personal copy. Available at: [Link]
-
PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available at: [Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please? Available at: [Link]
-
CAS Common Chemistry. (n.d.). 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester. Available at: [Link]
-
ResearchGate. (2024). Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. Available at: [Link]
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. chem.ws [chem.ws]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Methodological & Application
Application Note: Synthesis Protocols for 1,4-Piperidinedicarboxylic Acid Derivatives
Introduction & Strategic Significance
The 1,4-piperidinedicarboxylic acid scaffold (specifically its stable N-carbamate/C-carboxylate derivatives) is a ubiquitously privileged structure in medicinal chemistry. It serves as the geometric core for numerous FDA-approved therapeutics, including Fexofenadine (antihistamine) and various GPCR ligands and protease inhibitors .
The chemical reality of this scaffold presents a unique challenge: the free acid at the N-1 position (carbamic acid) is unstable and spontaneously decarboxylates. Therefore, "1,4-piperidinedicarboxylic acid" does not exist as a stable isolable solid in its dicarboxylic form. It must be synthesized and stored as a derivative , typically with the N-1 position protected as a carbamate (e.g., Boc, Cbz) and the C-4 position as a free acid or ester.
This guide details the high-purity synthesis of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate , a versatile "dual-protected" building block that allows for orthogonal deprotection.
Key Applications
-
Peptidomimetics: Rigidifying linker replacing amino acids.
-
Fragment-Based Drug Design (FBDD): A solubility-enhancing core.
-
Library Synthesis: The C-4 ester can be hydrolyzed selectively to couple amines, or the N-1 Boc can be removed to couple acids.
Strategic Overview: Orthogonal Protection
To successfully utilize this scaffold, chemists must employ an orthogonal protection strategy . This ensures that reaction conditions used to modify one terminus do not affect the other.
-
N-Terminus: Protected with Boc (Acid-labile, Base-stable).[1]
-
C-Terminus: Protected as Ethyl Ester (Base-labile, Acid-stable*).
-
Note: While esters are acid-stable, strong acidic hydrolysis can cleave them; however, under mild Boc-deprotection conditions (e.g., TFA/DCM), the ethyl ester remains intact.
-
Synthesis Workflow Diagram
Figure 1: The stepwise synthesis ensures isolation of the stable N-Boc intermediate before esterification, preventing polymerization or side reactions.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Boc-Isonipecotic Acid
This step installs the carbamate protection. We utilize a biphasic system or aqueous dioxane to solubilize the zwitterionic starting material.
Reagents:
-
Isonipecotic acid (Piperidine-4-carboxylic acid) [CAS: 498-94-2]
-
Di-tert-butyl dicarbonate (
)[2] -
1,4-Dioxane (or THF)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Isonipecotic acid (10.0 g, 77.4 mmol) in 1M NaOH (80 mL). Ensure the solution is homogenous.
-
Mechanism Check: The base deprotonates the amine, making it nucleophilic.
-
-
Addition: Dilute with 1,4-dioxane (40 mL). Cool to 0°C in an ice bath. Add
(18.6 g, 85.1 mmol, 1.1 equiv) dropwise (if liquid) or in small portions (if solid). -
Reaction: Remove the ice bath and stir at room temperature (RT) for 12–18 hours.
-
Checkpoint: The solution typically becomes clear. TLC (MeOH/DCM 1:9) should show consumption of the baseline amine.
-
-
Workup (Critical Step):
-
Concentrate the mixture under reduced pressure to remove dioxane (approx. 50% volume reduction).
-
Wash the remaining aqueous layer with Diethyl Ether (
, 2 x 50 mL) to remove unreacted and non-polar impurities. Discard the organic layer. -
Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl or
to pH 2–3. -
Observation: A white precipitate (the product) will form.
-
-
Isolation: Extract the milky aqueous suspension with Ethyl Acetate (EtOAc, 3 x 100 mL). Combine organics, dry over
, and concentrate.-
Yield Target: >90% White solid.
-
Purity Check:
NMR should show a sharp singlet at ~1.45 ppm (9H, t-Butyl).
-
Protocol B: Synthesis of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate
Why Alkylation instead of Fischer Esterification?
While Fischer esterification (Refluxing alcohol +
Reagents:
-
N-Boc-Isonipecotic acid (from Protocol A)
-
Ethyl Iodide (EtI) or Ethyl Bromide
-
Potassium Carbonate (
), anhydrous -
DMF (N,N-Dimethylformamide)
Procedure:
-
Setup: Dissolve N-Boc-Isonipecotic acid (5.0 g, 21.8 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (
or Ar). -
Deprotonation: Add
(6.0 g, 43.6 mmol, 2.0 equiv). Stir at RT for 15 minutes. The mixture will be a suspension. -
Alkylation: Add Ethyl Iodide (2.6 mL, 32.7 mmol, 1.5 equiv) dropwise via syringe.
-
Safety: EtI is an alkylating agent. Use a fume hood.
-
-
Reaction: Stir at room temperature for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1). The acid (baseline/streaking) converts to a higher Rf spot (Ester).
-
-
Workup:
-
Pour the reaction mixture into ice-water (200 mL).
-
Extract with EtOAc (3 x 70 mL).
-
Wash the combined organics with saturated LiCl solution (2 x 50 mL) to remove DMF, followed by brine.
-
Dry over
and concentrate.
-
-
Purification: Usually, the product is pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (Hexane/EtOAc gradient 0-20%).
Analytical Data & QC Parameters
Table 1: Critical Process Parameters (CPPs) and Expected Outcomes
| Parameter | Protocol A (N-Boc) | Protocol B (Esterification) |
| Limiting Reagent | Isonipecotic Acid | N-Boc-Isonipecotic Acid |
| pH Control | Maintain pH >10 during reaction; pH 2-3 for isolation. | Neutral/Basic (Solid Base). Avoid Acid. |
| Temperature | 0°C | RT (Avoid heat >50°C to prevent Boc loss) |
| Key Impurity | Unreacted Amine (if base insufficient) | DMF residue (if wash is insufficient) |
| Target Yield | 85-95% | 90-98% |
| Appearance | White Crystalline Solid | Colorless to Pale Yellow Oil |
NMR Validation (Diagnostic Signals)
-
Product: 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate[5]
-
NMR (400 MHz,
):-
4.13 (q,
) – Confirms Ethyl Ester - 4.02 (br d, 2H, N-CH equatorial)
- 2.83 (br t, 2H, N-CH axial)
- 2.43 (tt, 1H, CH-COOEt) – Confirms 4-position substitution
- 1.45 (s, 9H, Boc) – Confirms N-protection integrity
-
1.25 (t,
)
-
4.13 (q,
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common synthetic failures.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc protection conditions and stability).
-
Han, G., et al. "Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors...". Journal of Medicinal Chemistry, 2010. (Demonstrates use of N-Boc-isonipecotic acid in drug design).
-
Organic Syntheses. "Protection of Amines: tert-Butyl Carbamates". Org.[3][6][7] Synth.2023 . (General validated protocols for Boc protection).
-
BenchChem. "Application Notes and Protocols for Boc-Inp-OH". BenchChem Technical Library. (Specific handling of Boc-Isonipecotic acid).
-
Sigma-Aldrich. "N-Boc protection Application Note". (Industrial standard protocols for carbamate formation).
Sources
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- 5. 142851-03-4 Cas No. | 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate | Apollo [store.apolloscientific.co.uk]
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- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Amide Bond Formation Using 1,4-Piperidinedicarboxylic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1,4-piperidinedicarboxylic acid in amide bond formation. Piperidine scaffolds are integral to a vast number of pharmaceuticals, and the ability to predictably and efficiently form amide bonds with this difunctional building block is of paramount importance.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions, selecting appropriate coupling reagents, and troubleshooting common challenges. Detailed, step-by-step protocols for common coupling strategies are provided, supported by mechanistic diagrams and a curated list of authoritative references.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and bioactive natural products.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing drug-receptor interactions. 1,4-Piperidinedicarboxylic acid, as a bifunctional building block, offers a versatile platform for constructing complex molecular architectures. The ability to selectively form amide bonds at either the C1 nitrogen or the C4 carboxylic acid (often after appropriate protection/deprotection steps) is a cornerstone of modern drug discovery.[3][4]
This guide will focus on the practical aspects of amide bond formation involving 1,4-piperidinedicarboxylic acid, with a particular emphasis on the selection of coupling reagents and the rationale behind specific reaction parameters.
Mechanistic Pillars of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex organic molecules. Therefore, the reaction necessitates the use of "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[5]
Carbodiimide-Mediated Coupling (e.g., DCC, EDC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[6] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide and a urea byproduct.[7][8]
A potential side reaction is the formation of a stable N-acylurea, which can be minimized by the addition of activating agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards amines.
Caption: Carbodiimide-mediated amide bond formation.
Uronium/Aminium Salt-Based Coupling (e.g., HATU, HBTU)
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient coupling reagents known for their fast reaction rates and ability to minimize racemization.[10][11][12] The mechanism involves the activation of the carboxylic acid by HATU to form an active ester.[10][12][13] This is facilitated by a base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[12][13] The resulting activated ester readily reacts with the amine to yield the amide product.[13]
Caption: General mechanism for HATU-mediated amide coupling.
Experimental Protocols
General Considerations and Protecting Group Strategy
When working with 1,4-piperidinedicarboxylic acid, a key consideration is the selective functionalization of one carboxylic acid group while the other remains protected. Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be introduced under standard Fischer esterification conditions and later removed by saponification.[14][15] The piperidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group, which is stable under many coupling conditions and can be readily removed with acid (e.g., trifluoroacetic acid).[15]
Table 1: Common Protecting Groups for 1,4-Piperidinedicarboxylic Acid
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
| Amine (N1) | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Carboxylic Acid (C4) | Methyl Ester | -OMe | LiOH or NaOH in THF/Water |
| Carboxylic Acid (C4) | Benzyl Ester | -OBn | H₂, Pd/C |
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and widely applicable method for forming amide bonds.[16]
Materials:
-
N-Boc-piperidine-4-carboxylic acid (or other suitably protected derivative)
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the N-Boc-piperidine-4-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM (0.1 M), add HOBt (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: HATU-Mediated Coupling
This protocol is particularly useful for sterically hindered amines or when racemization is a concern.[17]
Materials:
-
N-Boc-piperidine-4-carboxylic acid (or other suitably protected derivative)
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[17]
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[7]
-
Side Reactions: The formation of N-acylurea with carbodiimides can be suppressed by the addition of HOBt or Oxyma.[9] With HATU, ensure the order of addition is correct (pre-activation of the acid before adding the amine) to avoid the formation of a guanidinium byproduct from the reaction of HATU with the amine.
-
Purification Challenges: The urea byproduct from DCC is often insoluble in common organic solvents and can be removed by filtration. The byproduct from EDC is water-soluble, making it easier to remove during aqueous workup.[16]
-
Steric Hindrance: For sterically demanding substrates, HATU is generally superior to EDC/HOBt due to its higher reactivity.[10]
Experimental Workflow Visualization
Caption: A generalized workflow for amide bond formation.
Conclusion
The formation of amide bonds using 1,4-piperidinedicarboxylic acid is a critical transformation in the synthesis of pharmaceutically relevant molecules. A thorough understanding of the underlying mechanisms of common coupling reagents, such as carbodiimides and uronium salts, allows for the rational selection of reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully and efficiently synthesize a diverse range of piperidine-based amides, accelerating the drug discovery and development process.
References
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Park, K., & Kim, Y. S. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Retrieved from [Link]
-
Park, K., & Kim, Y. S. (2000). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Journal of Biomaterials Science, Polymer Edition, 11(7), 739–753. Retrieved from [Link]
-
Becker, A. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University News and Media Relations. Retrieved from [Link]
-
Wang, P., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Retrieved from [Link]
-
Li, H., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. RSC Publishing. Retrieved from [Link]
-
Sharma, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Organic Chemistry Plus, 1(2), 1-5. Retrieved from [Link]
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4996. Retrieved from [Link]
-
University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Umehara, A., et al. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Shizuoka University. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Dhudash, B., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Retrieved from [Link]
-
Andrey K. (2014, July 2). Amide Formation from Carboxylic Acids. YouTube. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-370. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Sources
- 1. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. You are being redirected... [hepatochem.com]
- 6. The Art of Amide Bond Formation: Connecting Molecules With Precision - Oreate AI Blog [oreateai.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. growingscience.com [growingscience.com]
Incorporating 1,4-Piperidinedicarboxylic acid into peptidomimetics
Application Note: Strategic Incorporation of 1,4-Piperidinedicarboxylic Acid Scaffolds in Peptidomimetics
Part 1: Executive Summary & Strategic Rationale
The "Why" Behind the Molecule In the high-stakes arena of drug discovery, flexible peptides often fail due to poor bioavailability and rapid proteolytic degradation. 1,4-Piperidinedicarboxylic acid (1,4-PDA) —functionally accessed via N-substituted isonipecotic acid derivatives—serves as a critical "conformational lock." Unlike the flexible glycine or the rigid-but-limited proline, the piperidine-4-carboxy scaffold introduces a specific vector geometry (approx. 180° or 120° depending on substitution) while maintaining a defined chair conformation.
Core Applications:
-
-Turn Mimetics: Induces specific turn geometries (Type II’ or
-turns) when coupled with specific amino acids. -
Urea-Linked Scaffolds: The N-1 carboxylate (carbamate) and C-4 carboxylate allow for the generation of urea-backbone peptidomimetics, enhancing proteolytic stability.
-
Integrin & GPCR Ligands: Acts as a bioisostere for the arginine-glycine-aspartic acid (RGD) turn or as a spacer in somatostatin analogs.
Part 2: Technical Deep Dive & Mechanism
Conformational Thermodynamics
The piperidine ring predominantly adopts a chair conformation. When incorporated into a peptide backbone:
-
Equatorial Preference: The bulky peptide chains at N-1 and C-4 prefer equatorial positions to minimize 1,3-diaxial interactions. This forces the backbone into an extended, linear topography, making it an excellent "spacer" or "linker" scaffold.
-
Cis/Trans Isomerism: Unlike proline, where the cis peptide bond is energetically accessible (~10-20%), the N-alkylated piperidine amide bond overwhelmingly favors the trans rotamer due to steric clash between the N-substituent and the C-2/C-6 ring protons in the cis state. This predictability is crucial for rational drug design.
Nomenclature Clarification for Synthesis
"1,4-Piperidinedicarboxylic acid" implies carboxylic acid groups at positions 1 (nitrogen) and 4 (carbon). Since the N-carboxylic acid is unstable as a free acid (carbamic acid), this moiety is introduced synthetically as:
-
Carbamates: Fmoc/Boc-Isonipecotic Acid (Standard SPPS).
-
Ureas: Reacting the secondary amine of the piperidine ring with isocyanates or activated carbamates.
Part 3: Experimental Protocols
Protocol A: Standard Fmoc-SPPS Incorporation
Use this protocol for inserting the scaffold as a constrained amino acid residue.
Materials:
-
Fmoc-Piperidine-4-carboxylic acid (Fmoc-Inp-OH).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) / HOAt.
-
Base: DIPEA (Diisopropylethylamine).
-
Resin: Rink Amide or Wang Resin.
Step-by-Step Methodology:
-
Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group of the preceding residue (20% Piperidine/DMF, 2 x 10 min).
-
Activation (The Critical Step):
-
Note: The secondary amine of the piperidine ring is less nucleophilic than a primary amine but more sterically hindered. Standard HBTU/HOBt may lead to slow coupling.
-
Mix: 3.0 eq Fmoc-Inp-OH + 2.9 eq HATU + 6.0 eq DIPEA in DMF.
-
Pre-activation: Allow to react for 2 minutes before adding to the resin. This minimizes racemization (though low for Inp) and ensures active ester formation.
-
-
Coupling: Add activated mixture to resin. Shake at room temperature for 2 hours (double the standard time).
-
QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). If positive, re-couple.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Synthesis of Urea-Linked Peptidomimetics
Use this protocol to create a "1,4-dicarboxyl" urea linkage (Resin-NH-CO-N-Pip-CO-...).
Concept: This method converts the N-terminus of the resin-bound peptide into a urea using the piperidine nitrogen.
Workflow Diagram (DOT):
Figure 1: Synthetic workflow for generating urea-linked peptidomimetics using a piperidine scaffold. Note the use of DSC for safe, phosgene-free activation.
Detailed Protocol:
-
Activation: Treat the resin-bound free amine with Disuccinimidyl Carbonate (DSC) (5 eq) and DIPEA (5 eq) in DMF for 1 hour.
-
Scientific Rationale: DSC is preferred over phosgene or triphosgene for solid-phase safety and stability. It forms a stable active carbamate.
-
-
Wash: DCM x 3, DMF x 3.
-
Scaffold Addition: Add H-Piperidine-4-carboxylic acid tert-butyl ester (H-Inp-OtBu) (5 eq) and DIPEA (5 eq) in DMF. Shake for 4–6 hours.
-
Note: The tert-butyl ester protection is crucial to prevent self-polymerization of the piperidine amino acid.
-
-
Cleavage: Final TFA cleavage removes the t-butyl group, revealing the C-4 carboxylic acid (or cleaves the whole peptide from resin if using appropriate linkers).
Part 4: Data Analysis & Validation
Table 1: Comparative Physicochemical Properties of Constrained Scaffolds
| Scaffold Property | L-Proline | Isonipecotic Acid (1,4-PDA) | Nipecotic Acid (1,3-PDA) |
| Ring Size | 5-membered | 6-membered | 6-membered |
| Conformation | Envelope (C | Chair | Chair |
| Distance ( | ~3.8 Å | ~5.5 Å (Extended) | ~4.8 Å |
| Cis-Amide Propensity | High (10–30%) | Very Low (<1%) | Low |
| Secondary Structure | Extended / | ||
| Lipophilicity (cLogP) | -0.6 | 0.2 | 0.2 |
Validation Checklist (Self-Correcting Protocol):
-
Mass Spectrometry: The insertion of the 1,4-piperidine scaffold adds 111.14 Da to the peptide mass (C6H9NO).
-
NMR Spectroscopy (
H):-
Look for the distinct splitting of the piperidine ring protons.
-
Diagnostic Signal: The
-proton (H-4) usually appears as a multiplet around 2.5–2.8 ppm, distinct from the -protons of standard amino acids (4.0–4.5 ppm). -
Conformational Check: Large coupling constants (
Hz) in the ring protons confirm the chair conformation.
-
Part 5: Decision Framework for Researchers
When should you use 1,4-Piperidinedicarboxylic acid? Use the following logic tree to determine applicability.
Figure 2: Strategic decision tree for selecting piperidine scaffolds versus traditional spacers.
Part 6: References
-
Hanessian, S., et al. (1997).[1] "Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics."[1] Tetrahedron, 53(38), 12789-12854. Link
-
Cluzeau, J., & Lubell, W. D. (2005).[1] "Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates." Biopolymers, 80(2), 98–150. Link[1]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455–2504. Link
-
Bursavich, M. G., & Rich, D. H. (2002). "Designing non-peptide peptidomimetics in the 21st century: inhibitors bridging the gap between peptide β-strands and β-turns." Journal of Medicinal Chemistry, 45(3), 541-558. Link
-
Vertex AI Search. (2025). "Piperidine-1,4-dicarboxylic acid solid phase peptide synthesis." [Verified Contextual Data]
Note: All protocols assume standard safety measures for handling TFA, DMF, and coupling reagents. Always perform reactions in a fume hood.
Sources
Application Note: Scalable Synthesis of 1,4-Piperidinedicarboxylic Acid Scaffolds
Topic: Scalable Synthesis Routes for 1,4-Piperidinedicarboxylic Acid Scaffolds Content Type: Application Note & Process Protocol Audience: Process Chemists, Medicinal Chemists, and CMC Leads
Executive Summary & Structural Definition
Target Molecule: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-Isonipecotic Acid).[1][2] CAS Registry: 84358-13-4 (Acid), 14897-50-8 (Ester precursors).
Technical Clarification: Strictly speaking, "1,4-Piperidinedicarboxylic acid" implies a free carboxylic acid at both the N-1 and C-4 positions. However, carbamic acids (N-COOH) are inherently unstable and spontaneously decarboxylate under ambient conditions. In pharmaceutical development, this nomenclature almost exclusively refers to the N-protected piperidine-4-carboxylic acid (typically N-Boc or N-Cbz), which serves as the stable, "masked" 1,4-dicarbonyl equivalent for downstream amide couplings.
This guide details the two-stage industrial synthesis of this scaffold:
-
Core Reduction: Catalytic hydrogenation of isonicotinic acid to isonipecotic acid.
-
N-Functionalization: Regioselective N-protection to yield the final "1,4-dicarboxyl" synthon.
Route Analysis: Strategic Selection
The synthesis of piperidine-4-carboxylic acid derivatives hinges on the reduction of the aromatic pyridine ring. We compare the two dominant industrial strategies:
| Feature | Route A: Heterogeneous Hydrogenation (Recommended) | Route B: Ring Closure (Dieckmann) |
| Starting Material | Isonicotinic Acid (Cheap, Abundant) | Acrylates / Amines |
| Atom Economy | High (Addition of H₂ only) | Moderate (Loss of alcohols/leaving groups) |
| Scalability | Excellent (Flow or Batch reactors) | Good, but requires cryogenic steps |
| Purity Profile | High (>98% typically) | Moderate (often requires chromatography) |
| Cost Driver | Catalyst (Rh, Pt, or Pd) | Reagents & Solvent volume |
Decision: Route A is the industry standard for scalability and green chemistry compliance. We will focus on optimizing the hydrogenation step to minimize catalyst cost while maximizing turnover frequency (TOF).
Protocol A: Catalytic Hydrogenation of Isonicotinic Acid
Objective: Conversion of Isonicotinic Acid to Isonipecotic Acid. Challenge: Pyridines can poison metal catalysts via nitrogen lone-pair coordination. Solution: Use of protonated solvents (Water/Acetic Acid) or Rhodium catalysts to prevent poisoning.
Materials
-
Substrate: Isonicotinic Acid (Solid)
-
Catalyst: 5% Rh/C (Preferred for mild conditions) OR 5% Pd/C (Requires higher pressure/temp)
-
Solvent: Deionized Water (Green solvent) or 10% Acetic Acid
-
Equipment: High-pressure Hastelloy reactor (Parr or Buchi type)
Step-by-Step Protocol
-
Reactor Loading:
-
Charge the reactor with Isonicotinic Acid (1.0 equiv).
-
Add Deionized Water (10 vol relative to mass).
-
Critical Step: Add 5% Rh/C catalyst (5 wt% loading relative to substrate).
-
Note: If using Pd/C, increase temperature to 80°C and pressure to >50 bar. Rh/C operates at 20-40°C / 5-10 bar.
-
-
Inertization:
-
Seal reactor.[3] Purge with Nitrogen (
) x 3 cycles (3 bar). -
Purge with Hydrogen (
) x 3 cycles to remove .
-
-
Reaction:
-
Pressurize with
to 10 bar (150 psi) . -
Stir vigorously (>1000 rpm) to overcome gas-liquid mass transfer limitations.
-
Heat to 40°C . Monitor
uptake. Reaction is complete when uptake ceases (approx. 4-6 hours).
-
-
Workup (Filtration):
-
Cool to room temperature (RT). Vent
safely. -
Filter the mixture through a Celite pad to recover the catalyst (recyclable).
-
Wash the pad with warm water.
-
-
Isolation:
Protocol B: One-Pot N-Protection (The "1,4-Dicarboxyl" Formation)
Objective: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. Mechanism: Schotten-Baumann conditions. The carboxylic acid at C4 forms a salt, while the amine at N1 attacks the Boc-anhydride.
Materials
-
Substrate: Isonipecotic Acid (from Protocol A)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Base: Sodium Hydroxide (NaOH) (2.5 equiv)
-
Solvent: THF / Water (1:1 ratio)
Step-by-Step Protocol
-
Dissolution:
-
In a round-bottom flask, dissolve NaOH (2.5 equiv) in Water (5 vol).
-
Add Isonipecotic Acid (1.0 equiv). Stir until fully dissolved (formation of sodium isonipecotate).
-
-
Boc Addition:
-
Add THF (5 vol).
-
Cool solution to 0°C.
-
Add
(1.1 equiv) dropwise (or as a solution in THF). -
Process Control: Monitor pH. Maintain pH > 10 to ensure the amine is nucleophilic and the acid remains a salt.
-
-
Reaction:
-
Warm to RT and stir for 12-16 hours.
-
Validation: TLC or HPLC should show disappearance of the free amine.
-
-
Workup (The "pH Swing" - No Chromatography):
-
Wash: Extract the alkaline reaction mixture with Ethyl Acetate (EtOAc) x 1.[4] Discard the organic layer. (This removes unreacted
and non-acidic impurities). -
Acidification: Cool the aqueous layer to 0°C. Slowly add 2N HCl to adjust pH to 2-3. The product will precipitate or oil out.
-
Extraction: Extract the acidic aqueous layer with EtOAc (3 x 5 vol).
-
Drying: Combine organic layers, dry over
, and filter.
-
-
Final Isolation:
-
Concentrate in vacuo.
-
Result: White crystalline solid. Yield: >90%.
-
Process Visualization (Graphviz)
Diagram 1: Synthesis Pathway & Logic
Caption: Linear synthesis flow from aromatic precursor to N-protected scaffold.
Diagram 2: Purification Logic (No Chromatography)
Caption: "pH Swing" purification strategy eliminating the need for silica chromatography.
Scale-Up & Safety Considerations
Hydrogenation Safety (Critical)
-
Hydrogen Gas:
is highly flammable and explosive over a wide range of concentrations (4-75% in air). All equipment must be grounded to prevent static discharge. -
Reactor Rating: Ensure the reactor is rated for at least 1.5x the operating pressure. Burst disks must be inspected.
-
Catalyst Handling: Dry Rh/C and Pd/C are pyrophoric. Always keep the catalyst wet with water (approx. 50% water content) during handling. Filter under an inert atmosphere (
) if possible, or keep the filter cake wet to prevent ignition.
Process Chemistry Optimization
-
Exotherm Control: The reaction with
is exothermic. On a kg-scale, active cooling is required during addition. -
Gas Evolution:
decomposition releases . Ensure the reactor has adequate headspace and venting capacity to prevent over-pressurization during the protection step.
Analytical Validation (QC)
To confirm the identity and purity of the "1,4-Piperidinedicarboxylic acid" scaffold:
-
HPLC: Reverse-phase C18 column. Mobile phase: Water/Acetonitrile with 0.1% TFA.
-
Target: Single peak >98% area.
-
-
1H-NMR (DMSO-d6):
- 1.40 (s, 9H, Boc-tBu)
- 3.8-4.0 (m, 2H, N-CH eq)
- 12.2 (s, 1H, COOH - broad)
-
Melting Point: 144-146°C (for N-Boc derivative).[1]
References
- Google Patents. (n.d.). US3192220A - Reduction of isonicotinic acid esters.
-
National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Ningbo Inno Pharmchem. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Piperidinedicarboxylic acid (1-Boc-Isonipecotic Acid)
Topic: Recrystallization Protocol & Troubleshooting Ticket ID: PUR-PIP-004 Status: Active Applicable Compound: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS: 84358-13-4) Note: While often referred to as "1,4-Piperidinedicarboxylic acid" in catalog nomenclature, this guide specifically addresses the 1-tert-butyl ester (N-Boc protected) derivative, which is the stable, solid intermediate used in API synthesis.[1] The free N-COOH carbamic acid is unstable.[1]
Core Directive & Solubility Profile
The Challenge: N-Boc-piperidine-4-carboxylic acid is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the cooling rate is uncontrolled or the solvent polarity is mismatched.[1] It is a low-melting solid (~145°C) with high solubility in polar organics.[1]
Solvent System Strategy: The most robust system for this scaffold is a Binary Solvent System using Ethyl Acetate (Good Solvent) and n-Heptane (Anti-Solvent) .[1] Heptane is preferred over hexane for pharmaceutical applications due to a better safety profile (ICH Q3C Class 3 vs. Class 2).
Solubility Data Table
| Solvent | Solubility (Hot ~60°C) | Solubility (Cold ~4°C) | Role |
| Ethyl Acetate (EtOAc) | High | Moderate | Dissolving (Good) |
| n-Heptane | Low | Insoluble | Precipitating (Anti) |
| Dichloromethane (DCM) | Very High | High | Avoid (Too soluble) |
| Water | Low (at pH < 4) | Insoluble | Wash solvent only |
| Ethanol | High | High | Avoid (Risk of esterification) |
Standard Operating Procedure (SOP)
Protocol ID: REC-BOC-ISO-01 Objective: Removal of unreacted isonipecotic acid, residual Boc-anhydride, and dimer impurities.[1]
Step-by-Step Methodology
-
Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Ethyl Acetate (approx. 2-3 mL per gram of crude). Heat the mixture to 60-65°C (gentle reflux).
-
Critical Check: If the solution is not clear, add EtOAc in 0.5 mL increments until fully dissolved. Do not exceed 5 mL/g.
-
-
Anti-Solvent Addition (Cloud Point): While maintaining the temperature at 60°C, slowly add n-Heptane dropwise via an addition funnel or syringe.
-
Stop Point: Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add a few drops of hot EtOAc to just redissolve the cloudiness, returning to a clear solution.[2]
-
Nucleation (Seeding): Remove from heat. Allow the flask to cool to ~50°C. Add a tiny crystal of pure product (seed crystal) if available.
-
Controlled Cooling: Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Do not use an ice bath yet.
-
Visual Check: White needles should begin to form. If oil droplets appear, see Troubleshooting immediately.
-
-
Maximizing Yield: Once at room temperature, transfer the flask to a refrigerator (4°C) for 4-12 hours.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with a cold 1:3 EtOAc:Heptane mixture. Dry under vacuum at 40°C.
Workflow Visualization
Caption: Figure 1. Binary solvent recrystallization workflow with decision node for oiling-out events.
Troubleshooting Knowledge Base (FAQs)
User Issue: "My product is coming out as a sticky oil at the bottom, not crystals."
-
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the temperature drops too fast, or the solution is too saturated with the anti-solvent (Heptane), causing the product to precipitate as a supercooled liquid before it can organize into a crystal lattice.
-
Corrective Action:
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Add a small amount of the Good Solvent (EtOAc) (approx. 5-10% of total volume).[1] This shifts the composition away from the "oiling out" boundary.
-
Seed it: Add a seed crystal at ~45-50°C.
-
Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate further.
-
User Issue: "The crystals are slightly yellow/off-white."
-
Diagnosis: Inclusion of oxidation byproducts or residual starting material (isonipecotic acid).
-
Corrective Action:
-
Activated Carbon: Before the anti-solvent step, while the product is dissolved in hot EtOAc, add Activated Carbon (Charcoal). Stir for 15 mins, then filter hot through Celite. Proceed with Heptane addition.[3]
-
Pre-Wash: Dissolve crude in EtOAc and wash with 5% KHSO₄ or dilute HCl (aq) to remove unreacted amine/isonipecotic acid before attempting recrystallization.
-
User Issue: "I have very low yield (<50%)."
-
Diagnosis: Too much "Good Solvent" (EtOAc) was used, keeping the product in the mother liquor.
-
Corrective Action:
-
Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume.
-
Repeat the cooling/crystallization process to harvest a "second crop."
-
Note: Second crops are usually lower purity and should be analyzed separately.
-
Analytical Validation (CQA)
To confirm the success of the purification, compare the isolated solid against these metrics:
| Attribute | Specification | Validation Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 144–146°C (Pure Form) | Capillary Melting Point |
| 1H NMR | Absence of peaks at ~2.5-3.0 ppm (free isonipecotic acid) | 1H NMR (CDCl3 or DMSO-d6) |
| TLC | Single spot (Rf ~0.4 in 1:1 EtOAc/Hexane) | Silica Gel TLC (Stain: Ninhydrin/KMnO4) |
Troubleshooting Logic Map
Caption: Figure 2. Rapid diagnostic logic for common recrystallization failures.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from
-
ChemicalBook. (2024). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - Properties and Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2020).[1] 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Crystal Structure and Hydrogen Bonding. PubChem.[1] Retrieved from [1]
-
BOC Sciences. (2024).[1][4] Recrystallization Techniques for N-Protected Heterocycles. Retrieved from [1]
Sources
Troubleshooting low reactivity of 1,4-Piperidinedicarboxylic acid esters
Technical Support Center: Optimizing Reactivity of 1,4-Piperidinedicarboxylic Acid Esters
Case ID: PIP-DICAR-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting low reactivity, regioselectivity issues, and hydrolysis failures.
Executive Summary
The "low reactivity" of 1,4-piperidinedicarboxylic acid esters (specifically 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate or N-Boc-ethyl isonipecotate ) is rarely due to intrinsic inertness but rather a mismatch between reaction conditions and the molecule’s specific conformational and electronic requirements.
This guide addresses the three most common failure modes:
-
Hydrolysis Stalls: Steric shielding of the C4-ester in the chair conformation.
-
Regioselectivity Errors (Lithiation): Unintended C2-lithiation (Beak reaction) vs. C4-enolization.
-
Nucleophilic Attack Failures: 1,3-diaxial hindrance blocking Grignard/hydride trajectories.[1]
Part 1: Diagnostic Logic Tree
Before altering your protocol, identify the specific kinetic trap using the logic flow below.
Figure 1: Diagnostic flowchart for isolating the cause of low reactivity in piperidine dicarboxylates.
Part 2: Troubleshooting Protocols
Issue A: Hydrolysis of the C4-Ester Stalls
The Problem: Standard saponification (NaOH/MeOH) often fails because the lipophilic N-Boc group and the ethyl/t-butyl ester create a "grease ball" effect, preventing aqueous hydroxide from attacking the carbonyl. Furthermore, the piperidine ring's chair conformation can shield the ester if the N-protecting group is bulky.
The Solution: Use Lithium Hydroxide (LiOH) in a mixed organic/aqueous system.[2] The Lithium cation (
| Parameter | Standard (Failing) Condition | Optimized Protocol |
| Reagent | NaOH or KOH (2M aq) | LiOH·H₂O (4–6 equiv) |
| Solvent | MeOH / Water | THF / MeOH / Water (3:1:1) |
| Temp | RT to 50°C | 60°C to Reflux |
| Mechanism | Simple Nucleophilic Acyl Substitution | Lewis-Acid Assisted Hydrolysis |
Protocol 1: LiOH-Mediated Hydrolysis
-
Dissolve 1.0 equiv of 1,4-piperidinedicarboxylate in THF (0.2 M).
-
Add 1 volume of MeOH and 1 volume of water (Final ratio THF:MeOH:H₂O = 3:1:1).
-
Heat to 60°C for 12–18 hours.
-
Workup (Critical): Acidify carefully to pH 4 with 1M HCl (do not go to pH 1 to avoid Boc cleavage). Extract with EtOAc.
Alternative for Stubborn Esters (Water-Free): If the ester is extremely hindered (e.g., t-butyl ester at C4), use Potassium Trimethylsilanolate (TMSOK) in THF.[1] This reagent acts as a soluble source of "naked" hydroxide.
-
Ref: Laganis, E. D., & Chenard, B. L. (1984).[1] Tetrahedron Letters.
Issue B: Alpha-Alkylation Fails (C4 vs. C2 Competition)
The Problem: Users often attempt to alkylate the C4 position (alpha to ester) but accidentally lithiate the C2 position (alpha to Nitrogen).
-
C4 (Thermodynamic): The alpha-proton of the ester is acidic (pKa ~24), but sterically shielded.
-
C2 (Kinetic): The N-Boc group directs strong bases (like s-BuLi) to the C2 position via the Complex Induced Proximity Effect (CIPE) .
The Solution: You must select the base based on the target position.
Figure 2: Base selection determines regioselectivity between C2 (Beak) and C4 (Enolate) functionalization.[1]
Protocol 2: Selective C4-Alkylation (Ester Enolate)
-
Base Prep: Generate LDA (1.1 equiv) in dry THF at -78°C.
-
Addition: Add the piperidine ester solution slowly down the side of the flask to pre-cooled base.
-
Equilibration: Stir for 30–45 mins at -78°C. Note: Do not warm up yet; retro-Claisen or N-Boc migration can occur.
-
Electrophile: Add the alkyl halide (e.g., MeI, BnBr) in DMPU (co-solvent, 10% v/v) to accelerate the reaction.
-
Stereochemistry: The electrophile will preferentially approach from the equatorial direction, placing the new alkyl group in the axial position initially, though thermodynamic equilibration may occur during workup.
Issue C: Nucleophilic Attack (Grignard) Stalls
The Problem: Adding Grignard reagents to the C4-ester often results in low yields or "stalled" ketone intermediates that refuse to react further to the tertiary alcohol. The axial hydrogens at C2/C6 create 1,3-diaxial interactions that block the trajectory of a bulky nucleophile approaching the carbonyl carbon.
The Solution:
-
Weinreb Amide Route: Convert the ester to a Weinreb amide (using isopropylmagnesium chloride and N,O-dimethylhydroxylamine). This brings the carbonyl further out from the ring sterics.
-
Reduction-Oxidation: Reduce the ester to the primary alcohol (
), then oxidize to the aldehyde (Swern/Dess-Martin). Aldehydes are less sterically demanding than esters for nucleophilic attack.
Part 3: FAQ
Q: Can I use acid hydrolysis (HCl) to cleave the ester? A: Yes, but it is not orthogonal.[1] Refluxing in 6M HCl will hydrolyze the C4-ethyl ester and remove the N-Boc group, yielding the free piperidine amino-acid salt. If you need to retain the N-Boc group, you must use the basic LiOH or TMSOK protocols described above.
Q: Why did my reaction turn black/tarry when using n-BuLi? A: n-BuLi is nucleophilic. It likely attacked the carbonyl of the Boc group or the ester directly, rather than acting as a base. Always use LDA or LHMDS for enolization (proton removal) to avoid nucleophilic attack.[1]
Q: I am trying to make the C4-methyl ester from the acid, but it's not reacting with MeOH/H2SO4.
A: Fisher esterification is an equilibrium process. For hindered piperidines, use Trimethylsilyldiazomethane (
References
-
Beak, P., & Lee, W. K. (1989).[1] Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines. Journal of Organic Chemistry, 54(26), 458–461.[1]
-
O'Brien, P., et al. (2010).[1] Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters, 12(15), 3360–3363.
-
Laganis, E. D., & Chenard, B. L. (1984).[1] Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.[1] [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 26: Acyl Substitution). [1]
Sources
Removing protecting groups from 1,4-Piperidinedicarboxylic acid scaffolds
The following guide serves as a specialized Technical Support Center for researchers working with 1,4-Piperidinedicarboxylic acid scaffolds . This scaffold, a derivative of isonipecotic acid, presents unique challenges due to its zwitterionic nature upon deprotection and the potential for C4-epimerization.
Topic: Protecting Group Removal & Zwitterion Isolation Ticket Priority: High (Synthesis/Purification Blockers) Assigned Specialist: Senior Application Scientist
Scaffold Overview & Architecture
Before initiating deprotection, verify your specific isomer and substitution.[1]
-
The Core: Piperidine ring with a carboxylic acid at C4 and a carbamate/amine at N1.[1]
-
The Challenge:
-
Solubility: The fully deprotected core (Isonipecotic acid) is a highly polar zwitterion, often insoluble in organic solvents and soluble in water, making extraction impossible.[1]
-
Stereochemistry: The C4 position has an enolizable proton.[1] Strong bases (and occasionally harsh acids) can cause epimerization between cis and trans isomers.[1]
-
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the correct deprotection strategy based on your orthogonal protecting groups.
Figure 1: Strategic decision tree for selecting deprotection reagents based on N-terminal protection. Note the specific critical warnings for each pathway.
Protocol Modules & Troubleshooting
Module A: N-Boc Removal (Acidolysis)
Standard Reagents: Trifluoroacetic Acid (TFA) or HCl in Dioxane.[1]
The Mechanism: Acid protonates the carbamate oxygen, leading to the collapse of the carbamate. This releases CO₂ and generates a tert-butyl cation .[2]
-
Why this matters: The tert-butyl cation is an electrophile. Without a "scavenger," it can re-attach to electron-rich regions (like Indole rings in Tryptophan or Thioethers in Methionine) or polymerize.[1]
Protocol:
-
Dissolve substrate in DCM (0.1 M).[1]
-
Add Scavenger: Triethylsilane (TES) or Thioanisole (2-5 eq) before acid.[1]
-
Add TFA (typically 1:1 to 1:4 ratio with DCM).[1]
-
Stir at Room Temp (RT) for 1-2 hours. Monitor by TLC (stain with Ninhydrin).[1]
Troubleshooting (Q&A):
Q: My product is an oil that won't solidify. How do I get a powder? A: This is the "TFA salt trap." TFA salts are often hygroscopic oils. [1] * Fix: Evaporate the DCM/TFA. Redissolve the oil in a minimum amount of Methanol or DCM. Add cold Diethyl Ether or MTBE dropwise with vigorous stirring. The amine salt should precipitate as a white solid.[1] Centrifuge and wash with ether.
Q: I see a "t-butyl" adduct on my mass spec (+56 Da). Why? A: You didn't use enough scavenger. The tert-butyl cation alkylated your molecule.
Fix: Repeat the reaction with 5% Triethylsilane (TES) and 5% water in the TFA cocktail. The water acts as a final trap for the cation.
Module B: N-Cbz/Benzyl Ester Removal (Hydrogenolysis)
Standard Reagents: H₂ (1 atm), 10% Pd/C, Methanol/Ethanol.[1]
The Mechanism: Palladium coordinates H₂ and the alkene/benzyl ring. Hydride transfer cleaves the benzylic C-O bond.
Protocol:
-
Dissolve substrate in MeOH or EtOH (add a drop of acetic acid if amine protonation is desired to prevent catalyst poisoning).[1]
-
Add 10% Pd/C (10 wt% of substrate mass).[1] Safety: Add catalyst under Argon to avoid sparking.
-
Purge with H₂ (balloon).[1] Stir 2-12 hours.
-
Filter through Celite.[1]
Troubleshooting (Q&A):
Q: The reaction has stalled. TLC shows starting material after 24 hours. A: Check for Catalyst Poisons.
Cause: Does your molecule contain Sulfur (Met, Cys) or basic amines? These bind Pd sites.
Fix:
Sulfur: You cannot use Pd/C. Switch to HBr in Acetic Acid (Acidolysis) or Birch Reduction (Na/NH₃). [1] 2. Amines: The free amine product might be poisoning the catalyst. Run the reaction in MeOH containing 1.0 eq HCl to protonate the amine as it forms.
Module C: Zwitterion Isolation (The "Nightmare" Scenario)
When you deprotect both the N-terminus and the C4-carboxylic acid, you generate the free amino acid (e.g., Isonipecotic acid). This species is water-soluble and insoluble in organic solvents .[1] Standard extraction (DCM/Water) will result in 0% yield (product stays in water).[1]
Workflow for Isolation:
Figure 2: Workflow for isolating water-soluble zwitterionic amino acids. Method A is robust for large scale; Method B is faster for HCl salts.
Detailed Protocols for Isolation:
Method A: Ion Exchange (Dowex 50W X8)
-
Best for: Removing salts and non-ionic impurities.[1]
-
Pack a column with Dowex 50W (H+ form).[1]
-
Load the aqueous reaction mixture. The amino acid binds; salts/impurities pass through.[1][3][4]
-
Wash with distilled water until pH is neutral.[1]
-
Elute with 1M - 2M NH₄OH (Ammonium Hydroxide).[1] The base deprotonates the ammonium, releasing the free amine.
-
Lyophilize the fractions.
Method B: Propylene Oxide (Epoxide Method) [1]
-
Best for: Converting an HCl salt to a free zwitterion without a column.
-
Dissolve the amino acid hydrochloride salt in minimal Ethanol or Isopropanol.[1]
-
Add excess Propylene Oxide .[1]
-
Mechanism: Propylene oxide acts as an "acid sponge" (ring opens with HCl to form chloropropanol).[1]
-
The free zwitterion becomes insoluble in the alcohol and precipitates out.[1] Filter to collect.
Stability Data & Epimerization Risks
| Condition | Risk of C4-Epimerization | Notes |
| TFA / DCM (RT) | Low | Kinetic control usually maintains stereochemistry. |
| HCl / Reflux | High | Acid-catalyzed enolization can scramble cis/trans.[1] |
| LiOH / H₂O (Base) | High | Thermodynamic equilibration favors the equatorial isomer.[1] |
| H₂ / Pd/C | Very Low | Safest method for preserving stereocenters.[1] |
Expert Insight: If you require the thermodynamically less stable isomer (e.g., axial-COOH), avoid saponification (LiOH/NaOH) for ester hydrolysis.[1] Instead, use TMSI (Trimethylsilyl iodide) or acidic hydrolysis at low temperatures to cleave methyl/ethyl esters.[1]
References
-
Greene's Protective Groups in Organic Synthesis.
-
Ion Exchange Purific
-
N-Boc Deprotection and Isol
-
Epimerization of Piperidine Deriv
Sources
- 1. diaion.com [diaion.com]
- 2. researchgate.net [researchgate.net]
- 3. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 4. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance in substituted piperidine dicarboxylic acids
Technical Support Center: Advanced Synthesis of Substituted Piperidines
Introduction: The "Piperidine Trap"
Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Piperidine Trap": a scenario where a theoretically simple piperidine dicarboxylic acid refuses to undergo amide coupling, esterification, or regioselective hydrolysis.
Piperidine rings, particularly those with substitutions at the C2 and C6 positions (alpha to the nitrogen), possess a deceptive conformational complexity. Unlike open-chain amino acids, the piperidine ring locks substituents into axial or equatorial orientations, creating distinct "steric walls" that standard reagents (EDC, HBTU) cannot breach.
This guide moves beyond standard textbook chemistry to provide field-tested protocols for extreme steric hindrance.
Module 1: The Coupling Blockade (Amide Bond Formation)
User Issue: "I am trying to couple a secondary amine to the C2-carboxylic acid of a 2,6-disubstituted piperidine. HATU and PyBOP failed (0% yield or trace product). What is happening?"
Diagnosis: You are fighting A(1,3) strain and the Guanidinium Trap .
-
Steric Shielding: If your carboxylate is in an axial position (forced by a bulky C6 substituent), the incoming nucleophile is blocked by the ring hydrogens.
-
Reagent Failure: Uronium reagents (HATU/HBTU) can react with the amine to form a non-reactive guanidinium byproduct if the activation of the hindered acid is slower than the attack of the amine on the coupling reagent.
The Solution: High-Energy Intermediates (Acid Fluorides & Chlorides)
Standard active esters (OBt/OAt) are too bulky. You must switch to smaller, higher-energy leaving groups.
Protocol A: The TFFH Method (In-Situ Acid Fluoride)
Acid fluorides are stable to water but highly reactive toward amines. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ without the corrosive nature of cyanuric fluoride.[1]
Step-by-Step:
-
Dissolve the piperidine dicarboxylic acid (1.0 equiv) in dry DCM (0.1 M).
-
Add TFFH (1.1 equiv) and DIEA (2.5 equiv).
-
Critical Step: Stir for 30 minutes before adding the amine. This ensures complete conversion to the acid fluoride (monitor by IR: look for ~1840 cm⁻¹).[1]
-
Add the amine (1.2 equiv).
-
Stir at RT for 2-12 hours.
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)
If TFFH fails, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts acids to acid chlorides under strictly neutral conditions, avoiding the racemization often seen with thionyl chloride.
Step-by-Step:
-
Dissolve substrate in dry DCM or CHCl₃.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
-
Stir at RT for 1-3 hours.
-
Verification: Check LCMS (quench aliquot with MeOH to see methyl ester).
-
Add the amine and a scavenger base (e.g., 2,6-lutidine).
Data Comparison: Coupling Reagents for Hindered Systems
| Reagent | Steric Tolerance | Activation Species | Risk of Racemization | Recommended For |
| HATU | Moderate | OAt Ester | Low | General hindered couplings |
| T3P | High | Propylphosphonic Anhydride | Very Low | Epimerization-prone substrates |
| TFFH | Very High | Acid Fluoride | Low | Alpha-quaternary centers (Aib-like) |
| Ghosez | Extreme | Acid Chloride | Moderate | "Impossible" couplings |
Module 2: Visualization & Decision Logic
Use the following logic flow to determine your coupling strategy.
Figure 1: Decision matrix for selecting coupling reagents based on steric environment.
Module 3: Regioselectivity & The Anhydride Loophole
User Issue: "I have a 2,6-piperidine dicarboxylic acid. I want to react only the C2 acid, but I get a mixture or a cyclic imide."
Diagnosis: Dicarboxylic acids on piperidine rings (especially cis-2,6) are prone to forming intramolecular anhydrides (glutaric anhydride analogs) upon activation. Once the anhydride forms, the amine will attack the least hindered carbonyl, which might not be the one you want.
The Solution: Half-Ester Differentiation Do not attempt to differentiate two free acids. Differentiate them at the protection stage.
-
The "Lobry de Bruyn" Effect (Conformational Selection):
-
Synthesize the diester (e.g., dimethyl ester).
-
Perform a monohydrolysis using pig liver esterase (PLE) or controlled saponification (LiOH, 1 equiv, 0°C).
-
Mechanism:[2][3][4][5] The ester group in the equatorial position is more accessible to hydroxide attack than the axial ester. By controlling the conformation (locking the N-substituent), you can kinetically select which ester hydrolyzes.
-
Protocol: Selective Monohydrolysis
-
Dissolve diester in THF/Water (3:1).
-
Add LiOH (0.95 equiv) slowly at -10°C.
-
Monitor by HPLC.[6] The equatorial ester hydrolyzes ~10x faster.
-
Workup: Acidify to pH 4 and extract. The unreacted diester remains in the organic layer; the diacid stays in water; the mono-acid extracts at pH 4.
Module 4: Purification of Zwitterionic Intermediates
User Issue: "My product is a zwitterion (free amine, free acid). It sticks to silica and washes off reverse phase columns."
Diagnosis: Substituted piperidine amino acids are highly polar. On silica, they bind irreversibly. On C18, they are too hydrophilic to retain.
The Solution: Ion Exchange "Catch and Release"
Do not use standard flash chromatography. Use a Strong Cation Exchange (SCX) cartridge.
Protocol:
-
Load: Dissolve crude mixture in MeOH (or water/MeOH). Load onto a pre-equilibrated SCX-2 column .
-
Chemistry: The basic piperidine amine binds to the sulfonic acid resin. Non-basic impurities (coupling reagents, phenol, urea) pass through.
-
-
Wash: Flush with 100% MeOH.
-
Release: Elute with 2M Ammonia in MeOH .
-
Chemistry: The ammonia displaces the piperidine.
-
-
Finish: Evaporate volatiles. You obtain the free base/zwitterion in high purity without salt contamination.
Module 5: Conformational Analysis Workflow
Before starting synthesis, predict reactivity using the A-value logic.
Figure 2: Workflow for predicting the reactive conformation of piperidine derivatives.
Key Insight: Substituents at C2 prefer the equatorial position to avoid A(1,3) strain with the N-substituent. If your synthesis requires reaction at an axial group, expect reaction times to increase by a factor of 10-50x.
References
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids.[3][7] Journal of the American Chemical Society.[8]
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Beak, P., & Lee, W. K. (1990). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers of 2,6-disubstituted piperidines. The Journal of Organic Chemistry.
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][9] Organic Process Research & Development.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. chimia.ch [chimia.ch]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Scale-up challenges for 1,4-Piperidinedicarboxylic acid production
Technical Support Center: Scale-Up of 1,4-Piperidinedicarboxylic Acid Derivatives
Subject: Troubleshooting Guide for Industrial Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-Isonipecotic Acid) and Related Scaffolds.
Technical Scope & Nomenclature Clarification
User Advisory: chemically, "1,4-Piperidinedicarboxylic acid" (with a free carboxyl group on the nitrogen) is a carbamic acid and is inherently unstable, prone to spontaneous decarboxylation. In industrial and pharmaceutical applications, this target is almost exclusively handled as a 1-carbamate derivative , most commonly N-Boc-Isonipecotic Acid (CAS: 84358-13-4).
This guide addresses the two critical scale-up phases for this scaffold:
-
Heterogeneous Hydrogenation: Converting Isonicotinic acid (Pyridine-4-carboxylic acid) to Isonipecotic acid.
-
N-Functionalization: Installing the carbamate (Boc/Cbz) moiety to establish the "1,4-dicarboxyl" core.
Critical Process Parameters (CPP) & Troubleshooting
Phase I: Hydrogenation (The Reduction Step)
Context: The reduction of the pyridine ring is the most safety-critical step. It typically employs Rhodium (Rh) or Ruthenium (Ru) on Carbon at elevated pressures (20–50 bar).
Q1: Our hydrogenation rate drops significantly after 50% conversion. Re-pressurizing H2 doesn't help. What is the cause?
-
Diagnosis: This is likely poisoning of the catalyst pore structure or mass transfer limitation , not just hydrogen starvation.
-
Root Cause: Pyridine derivatives can strongly adsorb to active metal sites, inhibiting the reaction. Furthermore, if the stirring rate is constant, the changing viscosity of the solution (as the product forms) can reduce the gas-liquid mass transfer coefficient (
). -
Troubleshooting Protocol:
-
Check Feed Purity: Ensure the Isonicotinic acid starting material is free of sulfur-containing impurities (common in coal-tar derived sources), which irreversibly poison Rh/Ru catalysts.
-
Solvent Switch: If using water, the product (Isonipecotic acid) is zwitterionic and highly soluble, potentially fouling the catalyst surface. Switch to Acetic Acid or a Water/Acetic Acid mixture. The acidic medium protonates the nitrogen, preventing strong adsorption to the metal surface.
-
Agitation Ramp: In scale-up, power input per volume (
) often drops. Increase impeller speed to maintain the Froude number, ensuring the H2 gas is actively dispersed into the liquid phase.
-
Q2: We are seeing "tarry" black byproducts in the reactor post-hydrogenation.
-
Diagnosis: Thermal degradation or partial ring opening.
-
Root Cause: "Hot spots" on the catalyst surface due to inadequate heat removal during the initial rapid exotherm.
-
Corrective Action:
-
Dosing Strategy: Do not load all H2 at once. Operate in semi-batch mode , feeding H2 at a rate limited by your cooling jacket's capacity.
-
Temperature Limit: Maintain internal temperature
. Above this, decarboxylation of the 4-position carboxyl group can occur, leading to piperidine impurities.
-
Phase II: N-Protection (The "1,4" Formation)
Context: Reacting crude Isonipecotic acid with Di-tert-butyl dicarbonate (Boc2O).
Q3: The reaction mixture solidifies or becomes an unstirrable paste during Boc-protection.
-
Diagnosis: Solubility crash-out of the in-situ formed salt.
-
Root Cause: Isonipecotic acid is zwitterionic. As you add Base (NaOH/TEA) and Boc2O, the ionic strength changes rapidly. If the solvent volume is optimized for the starting material only, the intermediate salts will precipitate.
-
Protocol:
-
Solvent System: Use a Water:Dioxane or Water:THF (1:1) biphasic system. The organic co-solvent keeps the Boc2O and the final product in solution, while water solvates the salt.
-
pH Control: Maintain pH between 9.0 and 10.5 .
-
Q4: Yield is low (<60%) due to isolation difficulties. The product won't extract into the organic phase.
-
Diagnosis: Incorrect pH during workup.
-
Scientific Logic: N-Boc-Isonipecotic acid has a carboxylic acid at C4.[3][4] At neutral or basic pH, it exists as a carboxylate salt (water-soluble).
-
Self-Validating Extraction System:
-
Cool the reaction mixture to 0-5°C.
-
Acidify carefully with dilute HCl or Citric Acid to pH 3.0 - 3.5 . Crucial: Do not go below pH 2, or the Boc group becomes labile (acid-catalyzed deprotection).
-
Extract immediately with Ethyl Acetate. The protonated acid will partition into the organic phase.
-
Data Visualization & Workflows
Table 1: Scale-Up Failure Modes & Mitigation
| Process Stage | Failure Mode | Observable Symptom | Mitigation Strategy |
| Hydrogenation | H2 Starvation | Pressure remains high, but consumption stops. | Increase agitation speed; switch to hollow-shaft gassing impellers. |
| Hydrogenation | Catalyst Sintering | Loss of activity over recycle loops. | Lower operating temperature; limit max pressure to 50 bar. |
| N-Protection | Runaway Exotherm | Rapid temp spike upon Boc2O addition. | Dose Boc2O as a liquid solution over 2-4 hours; active jacket cooling. |
| Isolation | Product Hydrolysis | Smell of isobutylene; loss of Boc group. | Maintain workup temp < 10°C; avoid strong mineral acids (use Citric/KHSO4). |
Diagram 1: Reaction Pathway & Impurity Logic
This diagram maps the transformation from Pyridine precursor to the target 1,4-scaffold, highlighting where critical impurities originate.
Caption: Figure 1. Synthesis pathway of N-Boc-Isonipecotic acid showing critical impurity divergence points.
Diagram 2: Isolation Decision Tree
A logic gate for operators to determine the correct workup procedure based on reactor conditions.
Caption: Figure 2. Downstream processing logic for isolating the zwitterionic product from aqueous media.
References
-
Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids. Journal of Organic Chemistry, 27(3), 1096–1097. Link
-
Werner, L., et al. (1956). Process for preparing isonicotinic acid. U.S. Patent No.[2] 2,748,137. Washington, DC: U.S. Patent and Trademark Office. Link
-
Li, Y., et al. (2025). Process Development and Scale-Up of (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate. Chinese Journal of Organic Chemistry, 45(1), 220-226.[5] (Contextual reference for Boc-piperidine scale-up). Link
-
Safe Work Australia. (2015).[6] Pyridine, alkyl derivatives: Human health tier II assessment. (Safety data regarding pyridine handling). Link
Sources
- 1. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 3. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 5. sioc-journal.cn [sioc-journal.cn]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Validation & Comparative
A Comparative Guide to the C-13 NMR Chemical Shifts of 1,4-Piperidinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 1,4-Piperidinedicarboxylic Acid
1,4-Piperidinedicarboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with two carboxylic acid groups at the 1 and 4 positions. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The piperidine ring serves as a versatile scaffold, and the dicarboxylic acid functionality allows for diverse chemical modifications and interactions with biological targets.
Accurate characterization of this molecule is paramount, and C-13 NMR spectroscopy stands as a powerful, non-destructive technique for elucidating its carbon framework. The chemical shift of each carbon atom provides a unique fingerprint, sensitive to its local electronic environment. This guide will delve into the experimental determination of these chemical shifts and compare them with those of analogous structures to provide a comprehensive understanding of the structure-spectra relationship.
Experimental Protocol: Acquiring a High-Quality C-13 NMR Spectrum
Obtaining a reliable C-13 NMR spectrum requires careful sample preparation and optimization of acquisition parameters. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.
1. Sample Preparation:
-
Solubility Testing: Begin by assessing the solubility of 1,4-piperidinedicarboxylic acid in a range of deuterated solvents. Due to the polar nature of the carboxylic acid groups, solvents like Deuterium Oxide (D₂O) or deuterated methanol (CD₃OD) are often suitable. For this guide, D₂O is the preferred solvent to minimize solvent interference in the aliphatic region.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of D₂O is recommended for a C-13 NMR experiment. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.
-
pH Adjustment: The ionization state of the carboxylic acid and the amine will significantly affect the chemical shifts. It is crucial to control the pH of the D₂O solution. For consistency, the pH can be adjusted to a neutral value (around 7) using dilute NaOD or DCl in D₂O.
-
Internal Standard: Tetramethylsilane (TMS) is not soluble in D₂O. A common internal standard for aqueous samples is 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP), which should be added to the sample to provide a reference signal at 0.00 ppm.
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Data Acquisition:
The following parameters are recommended for a standard C-13 NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30-degree pulse-acquire sequence with power-gated proton decoupling to enhance signal-to-noise through the Nuclear Overhauser Effect (NOE) while preventing signal splitting by protons. |
| Spectral Width (SW) | ~200 ppm | To encompass the expected chemical shift range for all carbon atoms, from aliphatic to carbonyl carbons. |
| Acquisition Time (AQ) | ~1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | To allow for full relaxation of the carbon nuclei, especially quaternary carbons, ensuring more accurate signal integration if quantitative analysis is desired. |
| Number of Scans (NS) | 1024 or higher | C-13 has a low natural abundance (1.1%), so a larger number of scans is required to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | For consistency and comparison with standard literature data. |
Experimental Workflow Diagram:
C-13 NMR Chemical Shift Data: A Comparative Analysis
The following table summarizes the experimental C-13 NMR chemical shifts for 1,4-piperidinedicarboxylic acid and a selection of relevant alternative compounds. These alternatives were chosen to highlight the influence of the nitrogen atom, the position of the carboxylic acid groups, and the overall ring structure on the carbon chemical shifts.
| Compound | C2/C6 | C3/C5 | C4 | Carboxylic Acid (C=O) | Other Carbons | Solvent |
| 1,4-Piperidinedicarboxylic acid (Predicted) | ~45-50 | ~28-33 | ~40-45 | ~175-180 | - | D₂O |
| Piperidine[1] | 46.23 | 26.10 | 24.15 | - | - | CDCl₃ |
| Piperidine-2-carboxylic acid[1] | 60.54 (C2) | 28.13 (C3), 23.21 (C5) | 23.60 (C4) | 174.34 | 44.74 (C6) | MeOD |
| cis-5-(Methoxycarbonyl)piperidine-2-carboxylic acid[1] | 57.53 (C2) | 36.76 (C3), 23.42 (C5) | 23.14 (C4) | 174.61 (C2-COOH), 173.34 (C5-COOCH₃) | 42.79 (C6), 52.77 (OCH₃) | D₂O |
| Pyridine-2,6-dicarboxylic acid | 149.1 (C2/C6) | 125.0 (C3/C5) | 139.0 (C4) | 165.5 | - | DMSO-d₆ |
| trans-1,4-Cyclohexanedicarboxylic acid | 28.9 (C2/C3/C5/C6) | - | 42.5 (C1/C4) | 176.3 | - | DMSO-d₆ |
Note: Experimental data for 1,4-Piperidinedicarboxylic acid was not directly available in the searched literature. The provided values are predictions based on the analysis of related structures and general substituent effects.
Discussion and Interpretation
1,4-Piperidinedicarboxylic Acid:
While experimental data is pending, we can predict the C-13 NMR spectrum based on the structure and data from analogous compounds.
-
Symmetry: Due to the symmetry of the molecule, we expect to see only three signals for the piperidine ring carbons (C2/C6, C3/C5, and C4) and one signal for the two equivalent carboxylic acid carbons.
-
C2/C6 Carbons: These carbons are adjacent to the nitrogen atom. The electronegativity of nitrogen will cause a downfield shift compared to the corresponding carbons in cyclohexane. In piperidine itself, these carbons appear at 46.23 ppm[1]. The N-carboxylic acid group will likely have a deshielding effect, shifting these carbons further downfield.
-
C3/C5 Carbons: These carbons are beta to the nitrogen and beta to the C4-carboxylic acid group. Their chemical shift will be influenced by both substituents, but to a lesser extent than the alpha carbons. In piperidine, they resonate at 26.10 ppm[1].
-
C4 Carbon: This carbon is directly attached to a carboxylic acid group, which is a strongly deshielding substituent. Therefore, C4 is expected to be the most downfield of the aliphatic ring carbons.
-
Carboxylic Acid Carbons: The carbonyl carbons of the carboxylic acid groups are expected to appear in the typical range for such functionalities, around 175-180 ppm.
Comparison with Piperidine:
The introduction of the two carboxylic acid groups in 1,4-piperidinedicarboxylic acid significantly alters the electronic environment of the piperidine ring compared to the parent piperidine. The N-carboxylation and C4-carboxylation will both withdraw electron density, leading to a general downfield shift of all ring carbons.
Comparison with Positional Isomers (e.g., Piperidine-2-carboxylic acid):
In piperidine-2-carboxylic acid, the carboxylic acid group is at the C2 position. This leads to a significant downfield shift of C2 (60.54 ppm) due to the direct attachment of the electronegative carboxyl group[1]. The C6 carbon, also adjacent to the nitrogen, appears at a more typical value of 44.74 ppm[1]. This highlights the strong alpha-substituent effect of the carboxylic acid group. In the case of cis-5-(methoxycarbonyl)piperidine-2-carboxylic acid, we see distinct signals for the two non-equivalent carboxylic acid/ester groups and a more complex pattern for the ring carbons due to the lack of symmetry[1].
Comparison with Aromatic and Alicyclic Analogues:
-
Pyridine-2,6-dicarboxylic acid: The aromatic nature of the pyridine ring results in all ring carbons appearing at much higher chemical shifts (downfield) compared to the piperidine derivatives. The sp² hybridization and the aromatic ring current are the primary reasons for this significant difference.
-
trans-1,4-Cyclohexanedicarboxylic acid: This saturated cyclic dicarboxylic acid provides a good comparison to assess the influence of the nitrogen atom in the piperidine ring. The C1 and C4 carbons directly attached to the carboxylic acid groups are found at 42.5 ppm. The other ring carbons (C2, C3, C5, C6) are at 28.9 ppm. Comparing these to the predicted values for 1,4-piperidinedicarboxylic acid, we can infer the deshielding effect of the nitrogen atom on the C2/C6 positions.
Factors Influencing Chemical Shifts in Substituted Piperidines:
-
Electronegativity: The primary factor determining the chemical shift is the electronegativity of the atoms attached to or near the carbon atom. The nitrogen atom in the piperidine ring and the oxygen atoms of the carboxylic acid groups are highly electronegative and thus deshield the adjacent carbons, shifting their signals downfield.
-
Inductive Effects: Electron-withdrawing groups, such as carboxylic acids, exert an inductive effect that propagates through the carbon skeleton, causing a downfield shift that decreases with distance.
-
Stereochemistry: The axial or equatorial orientation of substituents on the piperidine ring can influence the chemical shifts of the ring carbons due to steric interactions (gamma-gauche effect). For 1,4-piperidinedicarboxylic acid, the chair conformation is expected to be the most stable, and the stereochemical relationship between the substituents will affect the precise chemical shifts.
-
Protonation State: As mentioned in the experimental protocol, the pH of the solution will determine the protonation state of the nitrogen and the carboxylic acid groups. Protonation of the nitrogen atom generally leads to a shielding (upfield shift) of the alpha and beta carbons.
Conclusion
This guide has provided a comprehensive framework for understanding and comparing the C-13 NMR chemical shifts of 1,4-piperidinedicarboxylic acid. By presenting a detailed experimental protocol and a comparative analysis with relevant alternative structures, we have highlighted the key factors that govern the C-13 NMR spectrum of this important molecule. While experimental data for the title compound remains to be reported in readily accessible literature, the predictive analysis based on established principles and data from analogous compounds offers a robust starting point for researchers in the field. The provided data and interpretations will aid in the accurate identification and characterization of 1,4-piperidinedicarboxylic acid and its derivatives, facilitating further research and development in medicinal chemistry and related disciplines.
References
-
Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones—unusual influence by anions. Indian Journal of Chemistry - Section B, 45B(7), 1686-1691. [Link]
-
Royal Society of Chemistry. (2018). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
Sources
Mass spectrometry fragmentation patterns of piperidine dicarboxylates
Executive Summary
Piperidine dicarboxylates represent a critical scaffold in medicinal chemistry, serving as precursors for glutamate analogs, conformationally restricted amino acids, and peptidomimetics. However, their structural characterization poses significant challenges due to the existence of multiple positional isomers (2,3-, 2,4-, 2,5-, 2,6-) and stereoisomers (cis/trans).
This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of these compounds. Unlike aromatic pyridine analogs, saturated piperidine rings are driven by nitrogen-directed radical localization, leading to distinct
Mechanistic Foundations
To interpret the spectra of piperidine dicarboxylates, one must understand the hierarchy of fragmentation events. The nitrogen atom's lone pair is the primary site of ionization (in EI) or protonation (in ESI), driving the subsequent bond breaks.
The Dominant Force: -Cleavage
In Electron Ionization (EI), the radical cation (
-
2-Substituted Piperidines: The
-bond connects the ring to the exocyclic carboxylate. Cleavage leads to the direct loss of the ester group ( COOR), generating a stable iminium ion. -
3- or 4-Substituted Piperidines: The
-bond is part of the ring or connects to a hydrogen/alkyl group. Loss of the carboxylate is not the primary step; instead, ring opening or loss of hydrogen occurs.
McLafferty Rearrangement
For ethyl or higher esters, the McLafferty rearrangement is a diagnostic pathway involving the transfer of a
-
Diagnostic Ion: Loss of neutral alkene (e.g., ethylene, 28 Da) from the ester group.
-
Structural Requirement: Requires an alkyl chain on the ester oxygen (e.g.,
). Methyl esters do not undergo this specific rearrangement.
Visualization of Fragmentation Pathways
Caption: Decision tree for primary fragmentation pathways. Note the divergence based on substituent position relative to the nitrogen atom.
Comparative Analysis: Positional & Stereochemical Isomers[3]
This section compares the fragmentation behavior of Diethyl Piperidine-2,6-dicarboxylate (2,6-isomer) against its 2,4- and 2,3- counterparts, and contrasts them with the aromatic Pyridine analog.
Model Compound Data:
-
Formula:
(Diethyl piperidine dicarboxylate) -
MW: 229.27 g/mol
Positional Isomer Differentiation
| Feature | 2,6-Dicarboxylate | 2,4-Dicarboxylate | 2,3-Dicarboxylate | Mechanism |
| Base Peak | m/z 156 ( | m/z 84 or 156 | m/z 156 (Weak) | |
| Very Strong. Two equivalent | Strong at C2; Weak at C4. C4 group requires ring opening to lose. | Strong at C2. C3 group is retained in the primary iminium ion. | ||
| McLafferty | Observed (m/z 201). | Observed (m/z 201). | Observed (m/z 201). | Loss of ethylene from ethyl ester. |
| Ring Opening | Minor. Ring is stabilized by double | Significant. Needed to eject C4 substituent. | Significant. | RDA-like pathways. |
Key Insight: The 2,6-isomer is unique because both carboxylate groups are in
Aromatic vs. Saturated Comparison
It is crucial not to confuse piperidine spectra with their pyridine precursors.
| Compound | Diethyl Pyridine-2,6-dicarboxylate | Diethyl Piperidine-2,6-dicarboxylate |
| MW | 223 | 229 |
| Dominant Loss | M - OEt (m/z 178) | M - COOEt (m/z 156) |
| Mechanism | Acylium ion formation (stable on aromatic ring). | Iminium ion formation (requires loss of full ester). |
| Base Peak | m/z 151 (Loss of | m/z 84 (Piperidine ring) or 156 |
Stereochemical Effects (Cis vs. Trans)
Differentiating cis-2,6 from trans-2,6 isomers requires careful inspection of ion abundances.
-
Cis-Isomer: Often thermodynamically more stable (diequatorial). Shows higher abundance of the molecular ion (
) or protonated molecule ( ). -
Trans-Isomer: One axial substituent creates steric strain (1,3-diaxial interactions). This strain facilitates faster fragmentation, often leading to a lower relative abundance of the parent ion and higher abundance of fragment ions (e.g., loss of water or ester).
-
Reference Method: Ion Mobility Mass Spectrometry (IM-MS) is recommended for definitive assignment if standards are unavailable, as the cis isomer typically has a smaller Collision Cross Section (CCS).
Experimental Protocols
To replicate these results, use the following self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of piperidine dicarboxylate in 1 mL Methanol (HPLC grade).
-
Derivatization (Optional but Recommended): If analyzing free acids, convert to methyl/ethyl esters using
-Methanol (14% w/v) at 60°C for 30 mins to ensure volatility for GC-MS. -
Dilution: Dilute to 10 µg/mL in Methanol for direct injection.
GC-MS parameters (For EI Data)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless, 250°C.
-
Oven Program: 60°C (1 min)
20°C/min 300°C (5 min). -
Source Temp: 230°C.
-
Ionization: Electron Impact (70 eV).
LC-MS/MS Parameters (For ESI/Stereochem)
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: ESI Positive Mode (
). -
Collision Energy: Stepped (10, 20, 40 eV) to generate full fragmentation trees.
Analytical Workflow Diagram
Caption: Standardized workflow for the structural elucidation of piperidine derivatives.
References
-
BenchChem. (2025).[1][3] An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 2,5-Pyridinedicarboxylate. Retrieved from
-
Sobrinho, A. C. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15).
-
Pinto, A. C., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts.[4] Journal of the Brazilian Chemical Society, 16(6B).
-
James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.[5]
-
Chemistry Steps. (2025). McLafferty Rearrangement and Alpha Cleavage in Mass Spectrometry. Retrieved from
Sources
Comparative Crystallographic Guide: 1,4-Piperidinedicarboxylic Acid Scaffolds & Salts
[1]
Executive Summary & Structural Landscape[1][2]
In the context of structure-based drug design (SBDD), "1,4-Piperidinedicarboxylic acid" presents a nomenclature challenge that often leads to experimental dead-ends. The free acid at the N-position (carbamic acid) is chemically unstable, spontaneously decarboxylating. Therefore, relevant crystallographic data invariably refers to two stable alternatives used as pharmacophores:
-
Piperidine-4-carboxylic acid (Isonipecotic Acid): The core zwitterionic scaffold.[1][2]
-
N-substituted derivatives (e.g., N-Boc-isonipecotic acid): Stable esters representing the "1,4-dicarboxy" motif.[1][2]
This guide compares the crystallographic performance of these scaffolds against their positional isomers (nipecotic acid derivatives), focusing on packing efficiency , hydrogen-bond networking , and solubility profiles .[2]
Why This Matters
Selecting the correct salt or derivative dictates the vector of the substituent in the active site.[2] The 1,4-substitution pattern offers a linear, rod-like geometry critical for spanning deep hydrophobic pockets, whereas the 1,3-isomer (nipecotic) introduces a "kink," altering the vector by ~60°.[1]
Comparative Analysis: 4-Substituted vs. 3-Substituted Scaffolds
The following data contrasts the structural properties of the 1,4-motif (linear) against the 1,3-motif (bent).
Table 1: Crystallographic Parameters of Key Piperidine Scaffolds[3]
| Feature | 1,4-Scaffold (Linear) | 1,3-Scaffold (Bent) | Implication for Drug Design |
| Primary Compound | N-Boc-Isonipecotic Acid | N-Boc-Nipecotic Acid | 1,4 is preferred for linear linkers; 1,3 for turns.[1][2] |
| Crystal System | Monoclinic ( | Orthorhombic ( | Monoclinic systems often yield more stable polymorphs.[2] |
| Space Group Symmetry | Centrosymmetric | Non-centrosymmetric (Chiral) | 1,4-derivatives pack more densely due to inversion centers.[1][2] |
| H-Bond Motif | Helical Chains (Cata-synthons) | Dimers (1,[1]4) are more lipophilic; Chains (1,[3]3) increase MP.[2] | |
| Density ( | ~1.22 g/cm³ | ~1.18 g/cm³ | Higher density in 1,4 forms correlates with lower hygroscopicity.[2] |
| Vector Angle | 180° (N1 | ~120° (N1 | Critical for matching receptor binding pocket geometry.[2] |
Comparative Performance: Salt vs. Zwitterion
The free acid form of Piperidine-4-carboxylic acid exists as a zwitterion in the solid state, leading to extremely high melting points (>300°C) and poor solubility in organic solvents.[1] Converting to a salt (e.g., Hydrochloride) or an N-protected ester disrupts this zwitterionic lattice.
Structural Visualization & Logic
Diagram 1: Salt & Scaffold Selection Workflow
This decision tree guides the selection of the appropriate solid form based on the desired physiochemical property.[2]
Caption: Decision logic for selecting the optimal piperidine solid form based on geometric and solubility requirements.
Experimental Protocol: Growing Diffraction-Quality Crystals
To obtain high-resolution data for these salts, standard evaporation often fails due to the high solubility of the salts in water or the "oiling out" of the N-protected derivatives.[1]
Method: Vapor Diffusion (Sitting Drop)
Objective: Grow single crystals of Piperidine-4-carboxylic acid HCl suitable for XRD.
-
Preparation of Stock Solution:
-
Dissolve 50 mg of the salt in 1.0 mL of Methanol (MeOH).
-
Note: If the solution is cloudy, filter through a 0.22 µm PTFE syringe filter.[2]
-
-
Antisolvent Selection:
-
Setup:
-
Incubation:
-
Store at 4°C (refrigerator) to slow diffusion kinetics.
-
Causality: Lower temperature reduces kinetic energy, promoting ordered nucleation over amorphous precipitation.[2]
-
-
Harvesting:
Quality Control Checkpoint (Self-Validating)
Data Interpretation: The Supramolecular Synthon
When analyzing the CIF (Crystallographic Information File) for these salts, look for the Supramolecular Synthon .[2] This is the repeating interaction unit that determines stability.[2]
Diagram 2: Hydrogen Bonding Motifs
Caption: Comparison of H-bond motifs. N-protected forms typically dimerize (Motif A), while salts/zwitterions form chains (Motif B).[1]
Key Metrics for Researchers
References
-
Cambridge Crystallographic Data Centre (CCDC). Structure of Piperidine-4-carboxylic acid (Isonipecotic acid).[1][2] CSD Refcode: PCOYBZ.[2] [1]
-
PubChem. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-Isonipecotic Acid).[1][2] CID 392871.[2] [1]
-
G. E. Delgado et al. (2015).[2][4] "N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies." Journal of Molecular Structure.
-
Bhogala, B. R., & Nangia, A. (2008).[2] "Cocrystals of 1,3,5-Cyclohexanetricarboxylic Acid with 4,4'-Bipyridine Homologues." CrystEngComm. (Demonstrates pyridine-acid synthon logic).
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- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Piperidine and Pyrrolidine Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a foundational decision that dictates the physicochemical properties, pharmacokinetic profile, and therapeutic efficacy of a drug candidate. Among the most prevalent saturated heterocycles are the six-membered piperidine and the five-membered pyrrolidine rings.[1] This guide provides an in-depth, data-driven comparative analysis of their dicarboxylic acid derivatives, offering insights to inform strategic decisions in drug design and development.
The Structural and Physicochemical Divide: A Tale of Two Rings
Piperidine and pyrrolidine are both classified as "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds and approved drugs.[1] Their utility arises from their ability to present a basic nitrogen atom, which is often crucial for target engagement, and to provide a three-dimensional framework for orienting functional groups. The addition of dicarboxylic acid moieties further enhances their potential for creating specific interactions with biological targets.
While separated by only a single methylene unit, the structural difference between the six-membered piperidine and five-membered pyrrolidine ring imparts subtle yet significant variations in their physicochemical properties. These differences can be strategically exploited to fine-tune a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| Ring Size | 6-membered | 5-membered | Affects the spatial orientation of substituents and accessibility of the nitrogen lone pair. |
| Conformational Flexibility | Prefers a rigid chair conformation.[1] | More flexible with multiple low-energy envelope and twist conformations. | Piperidine's rigidity can be advantageous for locking in a bioactive conformation, potentially increasing binding affinity. Pyrrolidine's flexibility may be beneficial when conformational adaptability is needed for target engagement.[1] |
| Basicity (pKa of Conjugate Acid) | ~11.22 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern.[1] |
| Lipophilicity (logP) | 0.84 | 0.46 | Piperidine is slightly more lipophilic, which can influence solubility, cell permeability, and potential off-target interactions.[1] This can be a tool to modulate a compound's ADME properties. |
Comparative Bioactivity at Key Biological Targets
The distinct structural and physicochemical properties of piperidine and pyrrolidine dicarboxylic acids translate into differential activities across various biological targets.
Glutamate Receptors and Transporters: A Pyrrolidine Stronghold
The most striking divergence in bioactivity is observed in the realm of neuroscience, particularly concerning the glutamatergic system. Pyrrolidine dicarboxylic acids have been extensively studied as potent modulators of glutamate transporters and receptors.
L-trans-Pyrrolidine-2,4-dicarboxylic acid (PDC) stands out as a potent and competitive inhibitor of Excitatory Amino Acid Transporters (EAATs), particularly subtypes EAAT2, EAAT4, and EAAT5.[2] By blocking these transporters, PDC prevents the reuptake of glutamate from the synaptic cleft. This activity has made it an invaluable tool for studying the consequences of glutamate transporter dysfunction.
However, this potent inhibition comes with a critical caveat: neurotoxicity. By inhibiting glutamate uptake, PDC can lead to an accumulation of extracellular glutamate, indirectly causing excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors.[3] Studies in rat cortical cultures have shown that PDC's neurotoxicity can be blocked by the NMDA antagonist MK-801.[3] This effect is so pronounced that methylation of the related L-trans-2,3-pyrrolidine-dicarboxylate was found to increase its in vivo excitotoxic potency by a thousand-fold.[4]
In contrast, while piperidine-containing compounds are known to act as NMDA receptor antagonists (e.g., as analogs of memantine), the dicarboxylic acid versions are less prominently featured as potent glutamate transporter inhibitors in the literature.[5] This suggests a structural preference for the more compact and flexible pyrrolidine ring by the binding sites of glutamate transporters.
Enzyme Inhibition: A More Contested Arena
In the context of enzyme inhibition, the choice between the two scaffolds is more nuanced and target-dependent. Structure-activity relationship (SAR) studies often reveal that the specific geometry and substitution patterns are paramount.
A. Pancreatic Lipase Inhibition
A comparative study of piperidine and pyrrolidine derivatives as pancreatic lipase inhibitors provides a clear example of how subtle structural changes can impact potency.[6] While both scaffolds can be used to design inhibitors, certain pyrrolidine derivatives demonstrated superior activity. The study suggests that the five-membered ring allows for an orientation of functional groups (like hydroxyl and carbonyl) that enhances crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site, leading to improved binding affinity and lower IC50 values compared to their piperidine counterparts.[6]
B. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Substituted pyrrolidine-2,4-dicarboxylic acid amides have been successfully developed as potent and selective inhibitors of DPP-IV, an important target in the management of type 2 diabetes.[7] Many compounds in this series exhibit excellent in vitro inhibitory activity with IC50 values in the nanomolar range (2-250 nM) and demonstrate selectivity over related proteases.[7]
C. Other Enzyme Systems
The piperidine scaffold has proven highly effective in other enzyme systems. For instance, various piperidine derivatives have been synthesized and evaluated as potent inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis and Anaplastic Lymphoma Kinase (ALK), a target in cancer therapy.[8]
Quantitative Comparison of Enzyme Inhibitory Activity
| Target Enzyme | Scaffold | Derivative Example | IC50 Value | Reference |
| Pancreatic Lipase | Pyrrolidine | Compound 12 (a pyrrolidine derivative) | Lower than piperidine counterparts | [6] |
| DPP-IV | Pyrrolidine | Substituted pyrrolidine-2,4-dicarboxylic acid amides | 2 - 250 nM | [7] |
| MenA | Piperidine | Substituted piperidine derivatives | 0.2 - 200 µM (GIC50) | [8] |
| ALK | Piperidine | Piperidine carboxamide derivatives | Not specified (validated model) |
Experimental Protocols for Bioactivity Assessment
The validation of bioactivity relies on robust and reproducible experimental protocols. Below are representative methodologies for assessing the activities discussed.
Workflow for In Vitro Enzyme Inhibition Assay
This generalized protocol is applicable for targets like pancreatic lipase or DPP-IV, with specific substrates and buffers tailored to the enzyme.
Caption: Workflow for an in vitro enzyme inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Reagent Preparation : Prepare a stock solution of the target enzyme (e.g., DPP-IV) in an appropriate assay buffer. Prepare serial dilutions of the test compounds (piperidine and pyrrolidine derivatives) and a positive control inhibitor. Prepare the specific chromogenic or fluorogenic substrate for the enzyme.
-
Assay Reaction : In a 96-well plate, add the assay buffer, the serially diluted test compounds, and the enzyme solution.
-
Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation : Add the substrate to all wells to start the enzymatic reaction.
-
Detection : Measure the absorbance or fluorescence at regular intervals using a plate reader to monitor the rate of product formation.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[7]
Cell-Based Glutamate Uptake Assay
This protocol is used to assess the inhibitory effect of compounds like PDC on glutamate transporters expressed in cells.
-
Cell Culture : Culture cells expressing the target glutamate transporter (e.g., astrocyte cultures or transfected HEK293 cells) in appropriate media.
-
Pre-loading (Optional but common) : To measure efflux, cells can be pre-loaded with a radiolabeled glutamate analog like [3H]-D-aspartate.[3]
-
Inhibitor Treatment : Wash the cells and incubate them with varying concentrations of the test compounds (e.g., L-trans-pyrrolidine-2,4-dicarboxylate) in a sodium-containing buffer for a defined period.
-
Uptake/Efflux Measurement :
-
For uptake inhibition : Add radiolabeled glutamate and measure the amount of radioactivity taken up by the cells after a short incubation.
-
For efflux measurement : After pre-loading and inhibitor treatment, measure the amount of [3H]-D-aspartate released into the extracellular buffer.[3]
-
-
Analysis : Quantify radioactivity using liquid scintillation counting. Determine the EC50 or IC50 for the compound's effect on transport.
Guiding Principles for Scaffold Selection
The decision to use a piperidine versus a pyrrolidine dicarboxylic acid scaffold should be driven by the specific goals of the drug discovery program and the nature of the biological target.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. L-trans-Pyrrolidine-2,4-dicarboxylic acid | Abcam [abcam.com]
- 3. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors - Medicinal Chemistry & Pharmacology [ub.edu]
- 6. mdpi.com [mdpi.com]
- 7. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chromatographic Separation of 1,4-Piperidinedicarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 1,4-Piperidinedicarboxylic acid, a versatile building block in medicinal chemistry, the separation of its enantiomers is a paramount step in ensuring the safety, efficacy, and selectivity of novel therapeutics. This guide provides a comprehensive comparison of chromatographic strategies for the resolution of 1,4-Piperidinedicarboxylic acid enantiomers, supported by established principles and experimental data from analogous separations.
The Significance of Chiral Purity in Drug Development
Enantiomers of a chiral drug can exhibit markedly different interactions with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that underscore the importance of developing single-enantiomer drugs. Therefore, robust and efficient analytical and preparative methods for chiral separation are indispensable tools in the pharmaceutical industry.
Direct Chiral Chromatography: A Head-to-Head Comparison of Stationary Phases
Direct chiral chromatography, where enantiomers are separated on a chiral stationary phase (CSP), is the most widely employed method for enantioseparation due to its speed and convenience. The selection of the appropriate CSP is the most critical factor for a successful separation. For a dicarboxylic acid like 1,4-Piperidinedicarboxylic acid, several types of CSPs show significant promise.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad enantioselectivity.[1] Columns such as Chiralpak® IA and IB are examples of immobilized polysaccharide derivatives that offer high stability and compatibility with a wide range of mobile phases.[2]
Mechanism of Separation: The chiral recognition mechanism on polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. For acidic compounds, the carboxylic acid groups can form strong hydrogen bonds with the carbamate groups on the surface of the CSP.
Anion-Exchange CSPs
Weak anion-exchange (WAX) CSPs, such as CHIRALPAK® QN-AX and QD-AX, are specifically designed for the separation of acidic compounds.[3][4][5] These phases are based on quinine (QN) and quinidine (QD) derivatives immobilized on silica.
Mechanism of Separation: The primary interaction is an ion-exchange mechanism between the protonated tertiary amine on the chiral selector and the deprotonated carboxylic acid groups of the analyte.[3][4] This is supplemented by other interactions like hydrogen bonding and π-π stacking, which contribute to the enantioselective recognition. Due to their pseudo-enantiomeric nature, CHIRALPAK® QN-AX and QD-AX often provide a reversal of the enantiomer elution order, which can be advantageous in method development.[5]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide-based CSPs, such as the Astec® CHIROBIOTIC® T, are known for their versatility and multimodal capabilities.[2][6] They can operate in normal-phase, reversed-phase, and polar organic modes.
Mechanism of Separation: These CSPs offer a multitude of interaction sites, including peptide linkages, aromatic rings, and sugar moieties.[6] For zwitterionic molecules like amino acids, and by extension dicarboxylic acids with a basic nitrogen, both ionic and hydrogen bonding interactions play a crucial role in chiral recognition. The teicoplanin-based CHIROBIOTIC® T is particularly effective for underivatized amino and hydroxy acids.[2]
Comparative Performance Data (Inferred from Analogous Separations)
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Potential Advantages for 1,4-Piperidinedicarboxylic Acid | Potential Challenges |
| Polysaccharide-Based (e.g., Chiralpak® IA) | Normal Phase: Hexane/Alcohol + Acidic Additive (e.g., TFA) Polar Organic: Acetonitrile/Methanol + Additive | Broad enantioselectivity; robust and stable. | May require optimization of mobile phase composition for dicarboxylic acids. |
| Anion-Exchange (e.g., CHIRALPAK® QN-AX/QD-AX) | Polar Organic: Methanol/Acetic Acid/Ammonium Acetate[3] Reversed-Phase: Aqueous buffer/Methanol[3] | Specifically designed for acidic compounds; high selectivity.[5] | Retention can be highly dependent on mobile phase pH and ionic strength. |
| Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T) | Reversed-Phase: Water/Methanol + Acidic Additive (e.g., Formic Acid)[2] Polar Ionic: Acetonitrile/Methanol + Volatile Salt | Multimodal capabilities; effective for amino acids and polar compounds.[6] | Longer equilibration times may be necessary.[7] |
Experimental Protocols: A Starting Point for Method Development
The following protocols are generalized starting points based on successful separations of structurally similar compounds. Optimization will be necessary to achieve baseline separation for 1,4-Piperidinedicarboxylic acid.
Protocol 1: Direct Separation using an Anion-Exchange CSP
Workflow for direct chiral HPLC using an anion-exchange CSP.
Protocol 2: Direct Separation using a Macrocyclic Glycopeptide CSP
Workflow for direct chiral HPLC using a macrocyclic glycopeptide CSP.
Indirect Chiral Chromatography: An Alternative Approach
In cases where direct separation is challenging, an indirect method involving derivatization with a chiral derivatizing agent (CDA) can be employed. The resulting diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).
Mechanism of Separation: The enantiomers of 1,4-Piperidinedicarboxylic acid are reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using conventional achiral chromatography.
Common Chiral Derivatizing Agents for Carboxylic Acids:
-
(R)-(+)-1-Phenylethylamine
-
(S)-(-)-α-Methylbenzylamine
Protocol 3: Indirect Separation via Derivatization
Workflow for indirect chiral separation via derivatization.
Conclusion and Recommendations
The successful chiral separation of 1,4-Piperidinedicarboxylic acid is a critical step in its application in pharmaceutical research and development. This guide has provided a comparative overview of promising chromatographic strategies.
For initial screening and method development, a direct approach using either an anion-exchange CSP (CHIRALPAK® QN-AX or QD-AX) or a macrocyclic glycopeptide-based CSP (Astec® CHIROBIOTIC® T) is highly recommended due to their proven efficacy with acidic and amino acid-like compounds. The choice between these will depend on the specific interactions that dominate the separation. Polysaccharide-based CSPs also represent a viable, broader-selectivity option.
Should direct methods prove challenging, the indirect approach via derivatization offers a robust alternative. While requiring an additional synthetic step, the separation of the resulting diastereomers is often more straightforward on ubiquitous achiral columns.
Ultimately, the optimal method will be determined through systematic screening and optimization of the parameters outlined in this guide. The provided protocols and comparative data serve as a strong foundation for developing a reliable and efficient method for the enantioselective analysis and purification of 1,4-Piperidinedicarboxylic acid, thereby supporting the advancement of safer and more effective chiral drugs.
References
-
CHIRALPAK® QN-AX. (n.d.). Daicel Chiral Technologies. Retrieved February 17, 2026, from [Link]
-
Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX QD. (n.d.). Daicel Chiral Technologies. Retrieved February 17, 2026, from [Link]
-
Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies. Retrieved February 17, 2026, from [Link]
-
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018, March 29). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX. (n.d.). Daicel Chiral Technologies. Retrieved February 17, 2026, from [Link]
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026, February 6). Chromatography Online. Retrieved February 17, 2026, from [Link]
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (2026, January 22). Chromatography Online. Retrieved February 17, 2026, from [Link]
-
Daicel Chiral Anion Exchange Columns. (n.d.). Element Lab Solutions. Retrieved February 17, 2026, from [Link]
-
Astec® Chirobiotic® T Chiral HPLC Column, 5 µm particle size, L x I.D. 10 cm x 2.1 mm. (n.d.). MZ-Analysentechnik. Retrieved February 17, 2026, from [Link]
-
Xue, C. B., He, X., Roderick, J., Corbett, R. L., & Decicco, C. P. (2002). Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 67(1), 865-873. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved February 17, 2026, from [Link]
- A kind of preparation method of (S)-nipecotic acid. (2018). Google Patents.
-
Wallworth, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved February 17, 2026, from [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). Google Patents.
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2018). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. Retrieved February 17, 2026, from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved February 17, 2026, from [Link]
-
Piperazic Acid Synthesis. (n.d.). Bowers Lab. Retrieved February 17, 2026, from [Link]
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- 3. hplc.eu [hplc.eu]
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Definitive Guide: Reference Standards for 1,4-Piperidinedicarboxylic Acid Analysis
Executive Summary
The "Purity" Trap: In the analysis of 1,4-Piperidinedicarboxylic acid (1,4-PDA), a common intermediate in the synthesis of GPCR ligands and kinase inhibitors, researchers often conflate Chromatographic Purity (% Area) with Potency (% w/w) . Due to the molecule's zwitterionic nature and lack of a strong UV chromophore, standard HPLC-UV methods frequently overestimate purity by failing to detect non-chromophoric salts or solvents.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Standards , utilizing Quantitative NMR (qNMR) as the primary validation tool. We demonstrate that while HPLC-CAD is superior for impurity profiling, qNMR is the only self-validating method for establishing the absolute potency of this reference standard.
Part 1: The Analytical Challenge
1,4-PDA presents a "perfect storm" of analytical difficulties that dictates the choice of reference standard:
-
UV Invisibility: The molecule lacks a conjugated
-system. The carbonyl absorption (<210 nm) is weak and non-specific, making it indistinguishable from mobile phase noise or buffer cut-offs. -
Zwitterionic Polarity: As a dicarboxylic acid amine, it exists as a zwitterion at neutral pH, leading to poor retention on standard C18 columns (eluting in the void volume).
-
Hygroscopicity: The solid form readily absorbs atmospheric water, rendering gravimetric preparation of non-certified standards inaccurate.
Comparison of Detection Modalities
| Feature | HPLC-UV (205-210 nm) | HPLC-CAD (Charged Aerosol) | qNMR ( |
| Principle | UV Absorbance | Particle Charging | Nuclear Spin Resonance |
| Response Factor | Highly Variable (structure-dependent) | Near-Universal (mass-dependent) | Universal (molar-dependent) |
| Suitability for 1,4-PDA | Poor (Low sensitivity, drift) | Excellent (Detects salts/impurities) | Gold Standard (Absolute quant) |
| Primary Risk | Overestimation of purity | Non-linear response (requires linearization) | Solvent suppression artifacts |
Part 2: Reference Standard Grades Compared
When sourcing 1,4-PDA standards, the "Grade" dictates the experimental workflow required to validate your data.
Table 1: Standard Grade Performance Matrix
| Standard Grade | ISO Accreditation | Traceability | Uncertainty Budget | Recommended Use |
| Type A: CRM | ISO 17034 | SI-Traceable (NIST/BIPM) | Explicit (e.g., | Release testing, Method Validation |
| Type B: Analytical | ISO 9001 / ISO 17025 | Traceable to Internal Primary | Usually missing | In-Process Control (IPC), ID Testing |
| Type C: Research | None | None | None | Synthesis starting material (Do NOT use for quant) |
Scientist's Insight: For 1,4-PDA, Type A (CRM) is rarely available off-the-shelf due to the molecule's niche status. Therefore, the industry standard approach is to purchase Type B (High purity) and qualify it in-house using qNMR to elevate it to a Primary Reference Standard status.
Part 3: Experimental Protocols
The following workflows describe how to characterize a 1,4-PDA standard.
Protocol A: Absolute Potency via qNMR (Self-Validating)
This method establishes the "Assay Value" (% w/w) of the standard, independent of a reference standard of the same molecule.
Reagents:
-
Analyte: 1,4-Piperidinedicarboxylic acid (approx. 10 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), approx. 5 mg.
-
Solvent: D
O + 10 L NaOD (40%) to ensure full deprotonation and solubility.
Instrument Parameters:
-
Field Strength:
400 MHz. -
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1):
30 seconds (Must be of the slowest proton). -
Scans: 16 or 32.
Procedure:
-
Weigh Analyte (
) and Internal Standard ( ) directly into the NMR tube using a micro-balance (precision mg). -
Add solvent and vortex until clear.
-
Acquire spectrum.
-
Integrate the singlet of Maleic Acid (
6.0 ppm, 2H) and the multiplet of the Piperidine ring protons (avoiding the solvent suppression region).
Calculation:
Protocol B: Impurity Profiling via HPLC-CAD (HILIC Mode)
This method detects impurities that qNMR might miss (e.g., inorganic salts) or overlap with.
System: UHPLC with Charged Aerosol Detector (CAD).
Column: Zwitterionic HILIC (e.g., SeQuant® ZIC®-pHILIC), 150 x 2.1 mm, 5
-
A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
B: Acetonitrile.[4][5] Gradient: 90% B to 40% B over 20 mins. Flow Rate: 0.3 mL/min. CAD Settings: Evaporation Temp: 35°C; Power Function: 1.0 (for linearization).
Why this works: The high pH ensures the carboxylic acids are ionized, while the HILIC mode retains the polar piperidine ring, separating it from neutral synthesis byproducts.
Part 4: Visualization & Logic
Diagram 1: Reference Standard Qualification Workflow
This decision tree illustrates the logic for selecting and validating the standard based on the available material grade.
Caption: Workflow for qualifying a non-certified 1,4-PDA standard using orthogonal analytical methods.
Diagram 2: The qNMR "Self-Validating" System
This diagram explains the causality of why qNMR provides higher trust than HPLC for reference standards.
Caption: The qNMR Metrological Chain. Traceability is derived from the Internal Standard, not the analyte itself.
References
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International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[6] ISO.[6][7][8] [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
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European Medicines Agency (EMA). (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Piperidinedicarboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,4-Piperidinedicarboxylic acid, grounded in established safety standards and regulatory frameworks. Our approach moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a self-validating and trustworthy system for your laboratory.
Hazard Assessment and Regulatory Framework
Understanding the intrinsic hazards of a chemical and the regulations governing its disposal is the bedrock of a safe waste management plan. While specific toxicological data for 1,4-Piperidinedicarboxylic acid is not extensively published, its structure—a piperidine ring with two carboxylic acid groups—allows for a reliable hazard assessment based on analogous compounds like its isomers and derivatives.[1][2]
1.1. Anticipated Hazards
Based on Safety Data Sheets (SDS) for structurally similar piperidine- and pyridine-carboxylic acids, 1,4-Piperidinedicarboxylic acid should be handled as a hazardous substance with the following potential classifications:[3][4][5]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material in your possession. Employers must ensure that any SDS received with chemical shipments are readily accessible to laboratory employees.[6]
1.2. Governing Regulations
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8]
-
OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation requires laboratories to develop a Chemical Hygiene Plan (CHP) . This written plan must outline procedures for the safe procurement, storage, handling, and disposal of all chemicals.[9][10][11]
-
EPA 40 CFR Part 262: These regulations establish standards for generators of hazardous waste. For academic laboratories, Subpart K provides an alternative, more flexible set of requirements for waste management.[7][12]
The cardinal rule under these regulations is that hazardous chemical waste must not be disposed of in the regular trash or poured down the sanitary sewer.[7][8] All disposal must be handled through a licensed hazardous waste management company.
Personnel Protection and Safety Engineering
Minimizing exposure is a core principle of laboratory safety.[11] This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
| Safety Measure | Specification & Rationale | References |
| Engineering Controls | Chemical Fume Hood: All handling of 1,4-Piperidinedicarboxylic acid that may generate dust, including weighing and preparing waste containers, should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles. | [13][14] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133. This protects against accidental splashes or dust getting into the eyes. | [15] |
| Hand Protection: Wear impervious gloves (e.g., nitrile) to prevent skin contact. Change gloves immediately if they become contaminated. | [4][15] | |
| Skin and Body Protection: A standard laboratory coat should be worn. Ensure it is buttoned to protect against spills. | [15] | |
| Respiratory Protection: Not typically required when handling small quantities within a fume hood. If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary in accordance with a written Respiratory Protection Program. | [11][13] |
Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[16] 1,4-Piperidinedicarboxylic acid, as a carboxylic acid, must be stored away from incompatible materials.
-
Incompatible Materials:
-
Bases (e.g., sodium hydroxide, amines): Can cause a strong and potentially violent acid-base neutralization reaction, generating heat.
-
Strong Oxidizing Agents (e.g., permanganates, nitrates): Can lead to vigorous and potentially explosive reactions.[13][15]
-
Reactive Metals (e.g., sodium, potassium): May react to generate flammable hydrogen gas.
-
The waste stream for 1,4-Piperidinedicarboxylic acid should be designated as "Non-halogenated Organic Acid Solid Waste." Do not mix this waste with other categories like solvents, bases, or heavy metals.[3][17]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of 1,4-Piperidinedicarboxylic acid waste.
4.1. Routine Waste Accumulation
-
Select a Waste Container:
-
Choose a container made of a compatible material (e.g., a wide-mouth high-density polyethylene (HDPE) or glass bottle) that is in good condition with a secure, screw-top lid.[16]
-
The container must be clean and dry before its first use as a waste vessel.
-
-
Label the Container:
-
Accumulate Waste:
-
Transfer waste solids into the designated container using a powder funnel or other appropriate tools. Perform this action inside a chemical fume hood to contain any dust.[13]
-
Keep the waste container securely closed at all times, except when actively adding waste.[16] Never leave a funnel in the container opening.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation and under the control of laboratory personnel.[12][16] The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain potential spills.
-
-
Managing a Full Container:
-
Do not overfill the container. Stop adding waste when it is approximately 90% full to allow for expansion and prevent spills.[17][18]
-
Secure the lid tightly.
-
Complete the hazardous waste tag with all required information (e.g., constituents and percentages).
-
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[16]
-
4.2. Spill Cleanup Procedure
-
Assess and Secure the Area: Evacuate non-essential personnel. Ensure the area is well-ventilated.[3]
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double-nitrile gloves.
-
Contain the Spill: For a dry powder spill, gently cover it with a plastic-backed absorbent pad to prevent dust from becoming airborne.
-
Collect the Material: Carefully sweep up the spilled solid material. Avoid creating dust.[13][19] If available, use a vacuum cleaner equipped with a HEPA filter.
-
Package the Waste: Place the collected spill residue and all contaminated cleaning materials (e.g., absorbent pads, gloves) into a designated hazardous waste container, appropriately labeled as described above.[13]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or sponge. Wash the area with soap and water.[3]
-
Dispose of all Materials: All items used for cleanup are considered hazardous waste and must be disposed of accordingly.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for managing 1,4-Piperidinedicarboxylic acid waste in the laboratory.
Emergency Procedures: Accidental Exposure
In the event of an accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][20]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[3][20]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[3][20]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][20]
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.[3]
By integrating these scientifically-grounded procedures into your laboratory's Chemical Hygiene Plan, you not only ensure regulatory compliance but also foster a culture of safety and responsibility. This commitment is vital for protecting yourself, your colleagues, and the environment.
References
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . (n.d.). Occupational Safety and Health Administration. Retrieved February 17, 2026, from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved February 17, 2026, from [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. Retrieved February 17, 2026, from [Link]
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The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). The University of Tennessee Health Science Center. Retrieved February 17, 2026, from [Link]
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SAFETY DATA SHEET - N-Boc-2-piperidinecarboxylic acid . (2025, April 24). Sigma-Aldrich. Retrieved February 17, 2026, from [Link]
-
Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid . (n.d.). AAPPTec. Retrieved February 17, 2026, from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved February 17, 2026, from [Link]
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Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved February 17, 2026, from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved February 17, 2026, from [Link]
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Disposal of Chemicals in the Laboratory . (2024, July 15). Environmental Marketing Services. Retrieved February 17, 2026, from [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines . (2025, March 21). University of Canterbury. Retrieved February 17, 2026, from [Link]
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Chemical Waste Disposal Guidelines . (n.d.). Emory University. Retrieved February 17, 2026, from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US Environmental Protection Agency. Retrieved February 17, 2026, from [Link]
-
HANDLING PROCEDURES FOR CHEMICAL WASTES . (2019, August). University of Toronto. Retrieved February 17, 2026, from [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). Retrieved February 17, 2026, from [Link]
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PIPES (1,4-PIPERAZINEDIETHANESULFONIC ACID) - Safety Data Sheet . (2015, February 19). AmericanBio. Retrieved February 17, 2026, from [Link]
-
Material Safety Data Sheet - 2,6-Pyridinedicarboxylic Acid, 99% . (2005, October 3). Cole-Parmer. Retrieved February 17, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
